molecular formula C38H47N3O16S4 B15555274 AF555 Nhs

AF555 Nhs

Número de catálogo: B15555274
Peso molecular: 930.1 g/mol
Clave InChI: CWDZGSJDFDVVMO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

AF555 Nhs is a useful research compound. Its molecular formula is C38H47N3O16S4 and its molecular weight is 930.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C38H47N3O16S4

Peso molecular

930.1 g/mol

Nombre IUPAC

3-[(2Z)-2-[(E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate

InChI

InChI=1S/C38H47N3O16S4/c1-37(2)28-24-26(60(51,52)53)13-15-30(28)39(20-8-22-58(45,46)47)32(37)10-7-11-33-38(3,19-6-4-5-12-36(44)57-41-34(42)17-18-35(41)43)29-25-27(61(54,55)56)14-16-31(29)40(33)21-9-23-59(48,49)50/h7,10-11,13-16,24-25H,4-6,8-9,12,17-23H2,1-3H3,(H3-,45,46,47,48,49,50,51,52,53,54,55,56)

Clave InChI

CWDZGSJDFDVVMO-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to AF555 NHS Ester Chemistry for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: AF555 NHS ester is a highly versatile, amine-reactive fluorescent dye widely utilized in biological research and drug development for the covalent labeling of proteins, antibodies, and other biomolecules. This guide provides a comprehensive overview of the core chemistry, experimental protocols, and practical applications of this compound ester, tailored for professionals in the life sciences.

Core Principles of this compound Ester Chemistry

AF555, an Alexa Fluor dye, is a bright, photostable, and hydrophilic fluorophore with an excitation maximum in the yellow-orange region of the visible spectrum. The N-hydroxysuccinimide (NHS) ester functional group is the most common amine-reactive moiety used for bioconjugation.

The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is highly efficient and specific for primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins.

The reaction is pH-dependent, with an optimal pH range of 8.0-9.0. At lower pH, the amine groups are protonated, reducing their nucleophilicity. At higher pH, the NHS ester is prone to hydrolysis, which competes with the desired conjugation reaction.

Quantitative Data for this compound Ester

For ease of comparison, the key quantitative properties of this compound ester are summarized in the table below.

PropertyValueReference(s)
Excitation Maximum (Ex)555 nm[1]
Emission Maximum (Em)568 nm[1]
Molar Extinction Coefficient150,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ)0.10[1]
Molecular WeightApproximately 1250 Da[3]
Optimal pH for Labeling8.0 - 9.0

Experimental Protocols

Protocol 1: Labeling of IgG Antibodies with this compound Ester

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.

Materials:

  • 1 mg of IgG antibody in an amine-free buffer (e.g., PBS)

  • This compound Ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve 1 mg of the IgG antibody in 0.5 mL of PBS.

    • Add 50 µL of 1 M NaHCO₃ to the antibody solution to raise the pH to approximately 8.3.

  • Prepare the this compound Ester Solution:

    • Immediately before use, dissolve 1 mg of this compound ester in 100 µL of anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Slowly add 5-10 µL of the dissolved this compound ester to the antibody solution while gently vortexing. The molar ratio of dye to antibody can be optimized for the desired degree of labeling. A common starting point is a 10-fold molar excess of the dye.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.

    • Equilibrate the column with PBS (pH 7.2-7.4).

    • Apply the reaction mixture to the column.

    • Elute the labeled antibody with PBS. The first colored fraction to elute will be the AF555-labeled antibody.

    • Collect the fractions containing the labeled antibody.

  • Characterization of the Conjugate (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 555 nm (for AF555).

    • Calculate the protein concentration and the degree of labeling (DOL) using the following formulas:

      • Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × 0.08)] / ε_protein

      • DOL = A₅₅₅ / (ε_dye × Protein Concentration (M))

      • Where ε_protein is the molar extinction coefficient of the antibody (for IgG, ~203,000 M⁻¹cm⁻¹) and ε_dye is the molar extinction coefficient of AF555 (150,000 M⁻¹cm⁻¹). The correction factor of 0.08 accounts for the absorbance of the dye at 280 nm.[2]

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol describes the use of an AF555-conjugated secondary antibody for indirect immunofluorescence.

Materials:

  • Cultured cells grown on coverslips

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody specific to the target protein

  • AF555-conjugated secondary antibody (specific to the host species of the primary antibody)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Wash the cells on coverslips twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the AF555-conjugated secondary antibody in blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS, protected from light.

  • Counterstaining:

    • Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filters for AF555 (Excitation: ~555 nm, Emission: ~570 nm) and the counterstain.

Visualizations

Signaling Pathway: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[4] AF555-conjugated antibodies are frequently used in immunofluorescence to visualize the expression and localization of EGFR in cells.[4]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization GRB2 GRB2 EGFR->GRB2 Autophosphorylation PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Survival Cell Survival AKT->Survival

Caption: EGFR Signaling Pathway visualized with AF555-labeled antibodies.

Experimental Workflow: Antibody Labeling and Immunofluorescence

The following diagram illustrates a typical experimental workflow from labeling a primary antibody with this compound ester to its application in immunofluorescence.

Experimental_Workflow cluster_labeling Antibody Labeling cluster_if Immunofluorescence start Start: Unlabeled Primary Antibody prep_ab Prepare Antibody Solution (pH 8.3) start->prep_ab conjugation Conjugation Reaction (1 hr, RT) prep_ab->conjugation prep_dye Prepare this compound Ester in DMSO prep_dye->conjugation purification Purify Conjugate (Gel Filtration) conjugation->purification characterization Characterize (DOL Calculation) purification->characterization labeled_ab AF555-Labeled Primary Antibody characterization->labeled_ab primary_inc Primary Antibody Incubation labeled_ab->primary_inc cell_prep Prepare Cells (Fix & Permeabilize) blocking Blocking Step cell_prep->blocking blocking->primary_inc wash Washing Steps primary_inc->wash secondary_inc Secondary Antibody Incubation (if indirect) secondary_inc->wash wash->secondary_inc Indirect Staining mount Mount & Image wash->mount analysis Data Analysis mount->analysis

Caption: Workflow for AF555 antibody labeling and immunofluorescence.

Logical Relationship: Troubleshooting Immunofluorescence

This diagram outlines a logical approach to troubleshooting common issues encountered during immunofluorescence experiments using AF555-labeled antibodies.

Troubleshooting_Logic cluster_no_signal Weak or No Signal cluster_high_bg High Background start Problem check_ab Check Antibody Concentration start->check_ab No Signal check_blocking Optimize Blocking Step start->check_blocking High Background check_fix Verify Fixation/Permeabilization check_ab->check_fix check_filter Confirm Microscope Filters check_fix->check_filter check_dol Check Degree of Labeling check_filter->check_dol check_wash Increase Washing Steps check_blocking->check_wash check_ab_conc Titrate Antibody Concentration check_wash->check_ab_conc check_autofluor Check for Autofluorescence check_ab_conc->check_autofluor

References

AF555 NHS Dye: A Comprehensive Technical Guide to its Spectral Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of the AF555 NHS dye, a widely used fluorescent label in biological research and drug development. This document details the dye's key characteristics, provides standardized experimental protocols for its characterization, and presents quantitative data in a clear, comparative format.

Introduction

This compound ester is a bright, orange-red fluorescent dye that belongs to the class of rhodamine derivatives. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent labeling of primary amines on proteins, antibodies, and other biomolecules, forming a stable amide bond. Its excellent photostability and high fluorescence quantum yield make it a popular choice for a variety of applications, including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays.

Core Spectral and Photophysical Properties

The spectral characteristics of this compound dye are crucial for designing and interpreting fluorescence-based experiments. The key quantitative parameters are summarized in the table below.

PropertyValueNotes
Maximum Excitation Wavelength (λex) ~555 nm
Maximum Emission Wavelength (λem) ~565 - 572 nm[1][2]
Molar Extinction Coefficient (ε) ~150,000 - 155,000 cm-1M-1[1][2] At the absorption maximum.
Fluorescence Quantum Yield (Φ) ~0.10In aqueous solution.
Molecular Weight ~1250 g/mol [1]
Recommended Laser Lines 532 nm, 555 nm, 561 nm
Commonly Used Filter Sets TRITC (Tetramethylrhodamine)

Key Features:

  • High Brightness: The combination of a high extinction coefficient and a reasonable quantum yield results in bright fluorescent conjugates.

  • Excellent Photostability: AF555 is significantly more resistant to photobleaching than spectrally similar dyes like Cy3, allowing for longer exposure times and more robust imaging.[3]

  • pH Insensitivity: The fluorescence of AF555 is stable over a broad pH range (pH 4-10), which is advantageous for experiments in various biological buffers.[1][2][4]

  • Water Solubility: The dye is water-soluble, simplifying conjugation reactions in aqueous environments.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and use of this compound dye.

Determination of Spectral Properties

The following diagram illustrates the general workflow for characterizing the spectral properties of a fluorescent dye like AF555.

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Dye_Dissolution Dissolve this compound in Anhydrous DMSO Stock_Solution Prepare Stock Solution Dye_Dissolution->Stock_Solution Working_Solutions Prepare Dilute Solutions in PBS (pH 7.4) Stock_Solution->Working_Solutions Absorbance_Measurement Measure Absorbance Spectrum (UV-Vis Spectrophotometer) Working_Solutions->Absorbance_Measurement Measure A280 and Amax Fluorescence_Measurement Measure Fluorescence Spectra (Spectrofluorometer) Working_Solutions->Fluorescence_Measurement Excite at λmax(abs) Determine_Abs_Max Determine λmax(abs) and Extinction Coefficient Absorbance_Measurement->Determine_Abs_Max Calculate_QY Calculate Quantum Yield (Comparative Method) Absorbance_Measurement->Calculate_QY Determine_Em_Max Determine λmax(em) Fluorescence_Measurement->Determine_Em_Max Fluorescence_Measurement->Calculate_QY

Workflow for Spectral Characterization of AF555 Dye.

Protocol for Determining Molar Extinction Coefficient:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound ester in high-quality anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Preparation of Working Solutions: Prepare a series of dilutions of the stock solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Absorbance Measurement: Using a spectrophotometer, measure the absorbance of each dilution at the absorption maximum (~555 nm).

  • Calculation: Plot absorbance versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette in cm.

Protocol for Determining Fluorescence Quantum Yield (Comparative Method):

  • Selection of a Standard: Choose a well-characterized fluorescent standard with a known quantum yield and spectral properties similar to AF555 (e.g., Rhodamine 6G).

  • Absorbance Matching: Prepare dilute solutions of the AF555 sample and the standard in the same solvent, adjusting their concentrations so that they have the same absorbance at the excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the AF555 solution and the standard solution under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Calculation: The quantum yield of the AF555 dye (Φsample) can be calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2) Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Protein Labeling with this compound Ester

The following diagram outlines the key steps for conjugating this compound ester to a protein.

G Start Start: Protein Solution (Amine-free buffer, pH 7.2-7.4) Adjust_pH Adjust pH to 8.3-8.5 with Bicarbonate Buffer Start->Adjust_pH Mix Add Dye to Protein Solution (Molar Ratio 5:1 to 20:1) Adjust_pH->Mix Prepare_Dye Prepare this compound Ester Stock Solution in DMSO Prepare_Dye->Mix Incubate Incubate for 1 hour at Room Temperature (in the dark) Mix->Incubate Purify Purify Conjugate (Size Exclusion Chromatography) Incubate->Purify Characterize Characterize Conjugate (Determine Degree of Labeling) Purify->Characterize Store Store Conjugate at 4°C or -20°C Characterize->Store

Workflow for Protein Labeling with this compound Ester.

Detailed Protocol:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS) at a concentration of at least 2 mg/mL for optimal results.[1]

  • pH Adjustment: Adjust the pH of the protein solution to 8.3-8.5 using a sodium bicarbonate buffer. This is the optimal pH range for the reaction between the NHS ester and primary amines.

  • Dye Preparation: Dissolve the this compound ester in anhydrous DMSO immediately before use to a concentration of ~10 mg/mL.

  • Labeling Reaction: Add the dissolved dye to the protein solution while gently vortexing. The molar ratio of dye to protein should be optimized for each specific protein, but a starting point of 10:1 to 15:1 is recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25).

  • Characterization (Degree of Labeling): The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and 555 nm (for the dye). The following equation can be used: DOL = (A555 * εprotein) / [(A280 - (A555 * CF280)) * εdye] Where:

    • A555 and A280 are the absorbances at 555 nm and 280 nm, respectively.

    • εprotein and εdye are the molar extinction coefficients of the protein and the dye, respectively.

    • CF280 is a correction factor for the dye's absorbance at 280 nm.

Photostability Measurement

The following diagram illustrates a general approach to quantifying the photostability of AF555.

G cluster_setup Experimental Setup cluster_bleaching Photobleaching cluster_quantification Data Quantification Sample_Prep Prepare AF555-labeled sample (e.g., conjugated antibody) Microscope_Setup Mount sample on fluorescence microscope Sample_Prep->Microscope_Setup ROI_Selection Select Region of Interest (ROI) Microscope_Setup->ROI_Selection Continuous_Illumination Expose ROI to continuous excitation light ROI_Selection->Continuous_Illumination Time_Lapse_Imaging Acquire images at regular time intervals Continuous_Illumination->Time_Lapse_Imaging Measure_Intensity Measure mean fluorescence intensity of ROI in each image Time_Lapse_Imaging->Measure_Intensity Plot_Decay Plot intensity vs. time Measure_Intensity->Plot_Decay Calculate_Half_Life Determine photobleaching half-life (t1/2) Plot_Decay->Calculate_Half_Life

Workflow for Photostability Measurement.

Protocol:

  • Sample Preparation: Prepare a sample of AF555-conjugated biomolecule (e.g., antibody) immobilized on a microscope slide.

  • Microscope Setup: Place the slide on the stage of a fluorescence microscope equipped with a suitable laser line (e.g., 561 nm) and filter set.

  • Image Acquisition: Select a region of interest (ROI) and acquire an initial image (t=0).

  • Photobleaching: Continuously illuminate the ROI with the excitation light at a constant intensity.

  • Time-Lapse Imaging: Acquire a series of images of the ROI at regular time intervals until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Storage and Handling

  • This compound Ester (lyophilized powder): Store at -20°C, desiccated, and protected from light.[5] When stored properly, the reactive dye is stable for at least one year.

  • Reconstituted this compound Ester (in DMSO): Use immediately or aliquot and store at -20°C for short-term storage (up to a few weeks). Avoid repeated freeze-thaw cycles.

  • AF555-labeled Conjugates: Store at 4°C for short-term storage or at -20°C for long-term storage, protected from light. The addition of a carrier protein (e.g., 0.1% BSA) can improve stability.

Conclusion

This compound dye is a versatile and robust fluorescent probe with excellent spectral properties for a wide range of biological applications. Its high brightness, photostability, and pH insensitivity make it a reliable choice for demanding fluorescence imaging and detection experiments. By following the detailed protocols provided in this guide, researchers can effectively characterize, conjugate, and utilize this compound dye to generate high-quality, reproducible data.

References

An In-depth Technical Guide to AF555 NHS Ester: Excitation, Emission, and Application Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties, labeling chemistry, and detailed application protocols for Alexa Fluor™ 555 (AF555) NHS ester, a widely used fluorescent dye in biological research. The information herein is intended to enable researchers to effectively utilize this powerful tool for labeling proteins, antibodies, and other biomolecules for various applications, including immunofluorescence microscopy and flow cytometry.

Core Photophysical and Spectral Properties

AF555 NHS ester is a bright, photostable, and hydrophilic fluorescent dye that emits in the orange-red region of the visible spectrum. Its N-hydroxysuccinimidyl (NHS) ester functional group allows for covalent conjugation to primary amines on biomolecules, forming stable amide bonds.[1][2][3] Key spectral and photophysical characteristics are summarized in the tables below.

ParameterValueReference
Excitation Maximum (λex)555 nm[1][4]
Emission Maximum (λem)565 - 572 nm
Molar Extinction Coefficient (ε)~155,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)0.14
Molecular Weight~1250 Da
PropertyDescriptionReference
Reactive GroupN-hydroxysuccinimidyl (NHS) ester
ReactivityPrimary amines (-NH₂)
SolubilityWater-soluble
pH SensitivityRelatively insensitive from pH 4 to 10
Spectrally Similar DyesCy3, TRITC, DyLight 549

Experimental Protocols

Protein and Antibody Labeling with this compound Ester

This protocol describes the covalent labeling of proteins (e.g., IgG antibodies) with this compound ester. The primary target for conjugation is the ε-amino group of lysine (B10760008) residues.

Materials:

  • Protein or antibody to be labeled (free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)

  • This compound Ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification resin (e.g., Sephadex G-25) or spin column for desalting

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. If the protein is in a different buffer, exchange it for the reaction buffer.

  • Prepare the this compound Ester Stock Solution:

    • Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound ester stock solution. A molar excess of the dye to the protein is required. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) or a spin column.

    • Equilibrate the column with PBS.

    • Apply the reaction mixture to the column and elute with PBS. The first colored band to elute will be the conjugated protein.

  • Determination of Degree of Labeling (DOL) (Optional):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 555 nm (for AF555).

    • The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.

  • Storage:

    • Store the labeled protein at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage. Protect from light.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage Protein_Solution Prepare Protein Solution (2-10 mg/mL in Bicarbonate Buffer, pH 8.3-8.5) Mix Mix Protein and Dye Solutions (Molar Ratio 10:1 to 20:1) Protein_Solution->Mix Dye_Solution Prepare this compound Ester (10 mg/mL in anhydrous DMSO/DMF) Dye_Solution->Mix Incubate Incubate 1 hour at RT (Protected from light) Mix->Incubate Purify Purify via Gel Filtration (e.g., Sephadex G-25) Incubate->Purify Store Store Conjugate (4°C or -20°C) Purify->Store

Workflow for Protein and Antibody Labeling with this compound Ester.

Immunofluorescence Staining Protocol

This protocol outlines the use of an AF555-conjugated antibody for staining cells for fluorescence microscopy.

Materials:

  • Cells cultured on coverslips or slides

  • AF555-conjugated antibody

  • Fixation Buffer: 4% paraformaldehyde in PBS

  • Permeabilization Buffer (for intracellular targets): 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1-5% BSA in PBS

  • Wash Buffer: PBS

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Fixation:

    • Wash the cells with PBS.

    • Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the AF555-conjugated antibody in Blocking Buffer to the predetermined optimal concentration.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI, if desired.

    • Wash the cells with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish.

    • Store the slides at 4°C, protected from light, until imaging.

G Start Cells on Coverslip Fix Fixation (4% PFA) Start->Fix Permeabilize Permeabilization (0.1% Triton X-100) (Optional for intracellular targets) Fix->Permeabilize Block Blocking (1-5% BSA) Permeabilize->Block Antibody_Incubation Incubate with AF555-conjugated Antibody Block->Antibody_Incubation Wash Wash (PBS) Antibody_Incubation->Wash Counterstain Counterstain (e.g., DAPI) (Optional) Wash->Counterstain Mount Mount with Antifade Medium Counterstain->Mount Image Fluorescence Microscopy Mount->Image

Experimental Workflow for Immunofluorescence Staining.

Flow Cytometry Staining Protocol

This protocol provides a general procedure for staining suspended cells with an AF555-conjugated antibody for flow cytometry analysis.

Materials:

  • Single-cell suspension

  • Staining Buffer: PBS with 2% Fetal Bovine Serum (FBS) and 0.1% sodium azide

  • AF555-conjugated antibody

  • Fc Block (optional, to reduce non-specific binding to Fc receptors)

  • Viability dye (optional)

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension and wash the cells with Staining Buffer.

    • Centrifuge the cells (e.g., 300 x g for 5 minutes at 4°C) and discard the supernatant.

    • Resuspend the cell pellet in Staining Buffer to a concentration of 1 x 10⁷ cells/mL.

  • Fc Receptor Blocking (Optional):

    • If your cells express high levels of Fc receptors, incubate them with an Fc Block reagent according to the manufacturer's instructions.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

    • Add the predetermined optimal amount of AF555-conjugated antibody.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of Staining Buffer to each tube, vortex, and centrifuge as before.

    • Discard the supernatant.

  • Final Resuspension and Analysis:

    • Resuspend the cell pellet in an appropriate volume of Staining Buffer (e.g., 500 µL) for analysis on a flow cytometer.

    • Keep the cells on ice and protected from light until analysis.

G Start Single-Cell Suspension Fc_Block Fc Receptor Block (Optional) Start->Fc_Block Antibody_Staining Incubate with AF555-conjugated Antibody (30 min at 4°C) Fc_Block->Antibody_Staining Wash Wash with Staining Buffer Antibody_Staining->Wash Resuspend Resuspend in Staining Buffer Wash->Resuspend Analyze Flow Cytometry Analysis Resuspend->Analyze

Logical Flow for Cell Staining for Flow Cytometry.

References

An In-depth Technical Guide to AF555 NHS Amine Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the amine reactivity of AF555 N-hydroxysuccinimidyl (NHS) ester, a widely used fluorescent dye for labeling proteins, antibodies, and other biomolecules. Understanding the principles of this reaction is critical for achieving optimal and reproducible conjugation results in various research and drug development applications.

Core Principles of AF555 NHS Ester Amine Reactivity

This compound ester is an amine-reactive fluorescent probe that enables the covalent attachment of the bright and photostable AF555 fluorophore to biomolecules. The fundamental reaction involves the N-hydroxysuccinimidyl ester functional group, which reacts with primary amines (R-NH₂) present on the target molecule to form a stable amide bond.[1][2] This reaction is highly selective for primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.[2][3]

The reaction proceeds via nucleophilic acyl substitution, where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, followed by the release of the N-hydroxysuccinimide leaving group and the formation of a stable amide linkage.[2]

Key Parameters Influencing Conjugation Efficiency

Several factors critically influence the success of the labeling reaction. Careful control of these parameters is essential for achieving the desired degree of labeling (DOL) and minimizing side reactions.

ParameterOptimal Range/ConditionRationale & Key Considerations
pH 8.3 - 8.5[3][4]The reaction is strongly pH-dependent. At lower pH, primary amines are protonated (R-NH₃⁺) and thus non-nucleophilic, inhibiting the reaction.[4] At pH values significantly above 8.5, the hydrolysis of the NHS ester to a non-reactive carboxylic acid becomes a competing and significant side reaction, reducing the labeling efficiency.[4][5]
Buffer Composition Amine-free buffers (e.g., sodium bicarbonate, sodium borate, phosphate (B84403) buffer)[4][6]Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[4]
Reagent Concentration Molar excess of NHS ester over the proteinA molar excess of the dye is typically used to drive the reaction to completion. The optimal molar ratio depends on the protein and the desired DOL and should be empirically determined.[4][7]
Solvent Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[8][9][10]This compound ester is typically dissolved in a dry, polar aprotic solvent before being added to the aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10%) to avoid denaturation of the protein.[6] It is crucial to use high-quality, anhydrous solvents to prevent premature hydrolysis of the NHS ester.[4]
Temperature Room Temperature[6][9][10]The reaction is typically carried out at room temperature. Higher temperatures can increase the rate of both the desired reaction and the competing hydrolysis reaction.
Reaction Time 1 - 4 hours[4][6][9]The optimal reaction time can vary depending on the specific protein and reaction conditions.

Experimental Protocols

General Protocol for Protein Labeling with this compound Ester

This protocol provides a general guideline for labeling proteins, such as antibodies. It may require optimization for specific applications.

Materials:

  • This compound Ester

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • 1 M Sodium Bicarbonate buffer, pH 8.3-8.5[6]

  • Anhydrous DMSO or DMF[8][9][10]

  • Purification column (e.g., Sephadex G-25)[6]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[4][11]

    • If the protein is in a buffer containing amines, it must be dialyzed against an appropriate amine-free buffer (e.g., PBS).

  • Prepare the this compound Ester Stock Solution:

    • Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9] Vortex briefly to ensure complete dissolution.[7]

  • Perform the Conjugation Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 by adding a calculated volume of 1 M sodium bicarbonate buffer.[6]

    • Slowly add the desired molar excess of the dissolved this compound ester to the protein solution while gently stirring.[10]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[6][9]

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[4][6]

    • Collect the fractions containing the labeled protein.

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of AF555 (~555 nm, A₅₅₅).

  • Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF₂₈₀)] / ε_protein

    • Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL:

    • DOL = A₅₅₅ / (ε_dye × Protein Concentration (M))

    • Where ε_dye is the molar extinction coefficient of AF555 at 555 nm (approximately 155,000 cm⁻¹M⁻¹).[11]

Mandatory Visualizations

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_products Products AF555_NHS AF555-NHS Ester Amide_Bond Stable Amide Bond (AF555-Protein Conjugate) AF555_NHS->Amide_Bond Nucleophilic Attack Primary_Amine Primary Amine (e.g., Lysine side chain) Primary_Amine->Amide_Bond NHS_Leaving_Group NHS Leaving Group Amide_Bond->NHS_Leaving_Group Release

Caption: Reaction mechanism of this compound ester with a primary amine.

Experimental Workflow for Protein Labeling

ExperimentalWorkflow Start Start Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH adjustment) Start->Prepare_Protein Prepare_Dye 2. Prepare this compound Ester (Dissolve in anhydrous DMSO/DMF) Start->Prepare_Dye Conjugation 3. Conjugation Reaction (Mix protein and dye, incubate) Prepare_Protein->Conjugation Prepare_Dye->Conjugation Purification 4. Purification (Size-exclusion chromatography) Conjugation->Purification Characterization 5. Characterization (Determine Degree of Labeling) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for labeling proteins with this compound ester.

Factors Influencing this compound Ester Reactivity

Factors cluster_factors Key Factors Optimal_Conjugation Optimal Conjugation Hydrolysis NHS Ester Hydrolysis (Competing Reaction) Optimal_Conjugation->Hydrolysis Minimizes pH pH (8.3 - 8.5) pH->Optimal_Conjugation Enables Nucleophilic Attack Buffer Buffer (Amine-free) Buffer->Optimal_Conjugation Prevents Competition

Caption: Key factors influencing the outcome of the this compound ester conjugation reaction.

Stability and Storage

Proper storage of this compound ester is crucial to maintain its reactivity. The reagent should be stored at -20°C, protected from light and moisture.[12] Once reconstituted in an organic solvent, the solution is less stable and should be used as soon as possible, although it can be stored at -20°C for short periods.[6] Hydrolysis is the primary degradation pathway for NHS esters in the presence of water.[5][8] The resulting protein-dye conjugates are generally stable and can be stored at 4°C for short-term use or at -20°C for long-term storage, protected from light.[6]

References

Technical Guide: Storage and Stability of AF555 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the storage, stability, and handling of AF555 N-hydroxysuccinimide (NHS) ester for researchers, scientists, and drug development professionals. The information herein is compiled to ensure the optimal performance and longevity of this fluorescent dye in labeling applications.

Introduction to AF555 NHS Ester

This compound ester is a bright, orange-red fluorescent probe widely used for labeling primary amines on proteins, antibodies, and other biomolecules.[1] Its high fluorescence quantum yield and photostability make it an excellent choice for various applications, including immunofluorescence, flow cytometry, and microscopy.[2][3] The N-hydroxysuccinimide ester functional group reacts with primary amines in a pH-dependent manner to form stable amide bonds.[4] However, the reactivity of the NHS ester also makes it susceptible to hydrolysis, which is the primary degradation pathway. Understanding the stability of this compound ester under different conditions is crucial for successful and reproducible conjugation.

Storage and Handling Guidelines

Proper storage and handling are critical to prevent the degradation of this compound ester. The compound is sensitive to moisture and light.

Solid Form:

  • Storage Temperature: Upon receipt, the lyophilized solid should be stored at -20°C or colder (-80°C is also suitable).[2]

  • Desiccation: It is essential to store the solid dye in a desiccated environment to protect it from moisture.

  • Light Protection: The vial should be protected from light.

  • Handling: Before opening, the vial should be allowed to warm to room temperature to prevent condensation of moisture onto the product.

In Solution:

  • Solvent: High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) should be used to reconstitute the dye. DMSO is hygroscopic and will readily absorb moisture from the air, so it should be handled accordingly.

  • Storage of Stock Solutions: Reconstituted stock solutions in anhydrous DMSO are not stable for long-term storage. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, prepare single-use aliquots and store them at -20°C or -80°C for no longer than a few weeks. Some anecdotal evidence suggests that aliquots of similar NHS esters in DMSO can be stored at -80°C for up to three months with good labeling activity.

  • Aqueous Solutions: this compound ester is highly unstable in aqueous solutions due to rapid hydrolysis. Aqueous solutions of the dye should be prepared immediately before use and should not be stored.

Stability of this compound Ester

The primary factor affecting the stability of this compound ester is hydrolysis of the NHS ester group, which renders the dye incapable of reacting with primary amines. The rate of hydrolysis is highly dependent on pH and temperature.

Hydrolysis in Aqueous Solutions:

The following table summarizes the half-life of NHS esters in aqueous solutions at different pH values and temperatures. While this data is for NHS esters in general, it provides a good estimate of the stability of the reactive group of this compound ester.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.6410 minutes

Data sourced from multiple references.

Stability in Organic Solvents:

This compound ester is more stable in anhydrous organic solvents like DMSO and DMF. However, the presence of even trace amounts of water will lead to hydrolysis over time. For this reason, it is crucial to use high-purity, anhydrous solvents and to minimize the exposure of the stock solution to air.

The following table provides general guidelines for the stability of fluorescent NHS esters in solution.

SolventTemperature (°C)Recommended Storage Duration
Anhydrous DMSO-20Up to 2 weeks
Anhydrous DMSO-80Up to 3 months (anecdotal)

Data compiled from various sources.

Experimental Protocols

Protocol for Assessing the Stability of this compound Ester

To quantitatively assess the stability of this compound ester, a reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used to separate the active NHS ester from its hydrolyzed, non-reactive carboxylic acid form.

Materials:

  • This compound ester

  • Anhydrous DMSO

  • Deionized water

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column and a fluorescence detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound ester in anhydrous DMSO at a concentration of 1 mg/mL.

    • Aliquot the stock solution into several microcentrifuge tubes.

    • To simulate storage conditions, place the aliquots at different temperatures (e.g., 4°C, room temperature, 37°C) and time points (e.g., 0, 1, 3, 7, 14 days).

    • For the 0-hour time point, immediately proceed to HPLC analysis.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Prepare mobile phase A: 0.1% TFA in water.

    • Prepare mobile phase B: 0.1% TFA in acetonitrile.

    • Set the fluorescence detector to the excitation and emission wavelengths of AF555 (e.g., 555 nm excitation, 565 nm emission).

    • Inject a small volume (e.g., 10 µL) of the this compound ester sample onto the column.

    • Run a gradient elution from low to high acetonitrile concentration to separate the more polar hydrolyzed dye from the less polar active NHS ester. A typical gradient could be 5-95% B over 20 minutes.

    • Record the chromatogram and integrate the peak areas for the active this compound ester and its hydrolyzed form.

  • Data Analysis:

    • Calculate the percentage of the active this compound ester remaining at each time point and temperature relative to the 0-hour time point.

    • Plot the percentage of active dye versus time for each temperature to determine the degradation kinetics.

Protocol for Antibody Conjugation with this compound Ester for EGFR Signaling Analysis

This protocol describes the conjugation of this compound ester to a primary antibody against a protein in the EGFR signaling pathway, such as phosphorylated EGFR (p-EGFR).

Materials:

  • Antibody (e.g., anti-p-EGFR) in a buffer free of primary amines (e.g., PBS).

  • This compound ester

  • Anhydrous DMSO

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Desalting column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in PBS at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against PBS.

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the dissolved this compound ester to the antibody solution while gently vortexing. A typical starting molar ratio of dye to antibody is 10:1 to 20:1.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Equilibrate a desalting column with PBS.

    • Apply the reaction mixture to the top of the column.

    • Elute the labeled antibody with PBS. The first colored fraction to elute will be the conjugated antibody. The smaller, unreacted dye molecules will elute later.

  • Characterization (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm and 555 nm.

    • Calculate the protein concentration and the degree of labeling (DOL) using the Beer-Lambert law and correction factors for the dye's absorbance at 280 nm.

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a carrier protein like BSA (to a final concentration of 0.1-1%) and sodium azide (B81097) (to a final concentration of 0.02%), and store at 4°C or in aliquots at -20°C.

Mandatory Visualizations

The following diagrams illustrate key workflows related to the use of this compound ester.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage Prepare Antibody Prepare Antibody Mix and Incubate Mix and Incubate Prepare Antibody->Mix and Incubate Dissolve this compound Dissolve this compound Dissolve this compound->Mix and Incubate Purify Conjugate Purify Conjugate Mix and Incubate->Purify Conjugate Store Labeled Ab Store Labeled Ab Purify Conjugate->Store Labeled Ab

Caption: Workflow for conjugating this compound ester to an antibody.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates AKT->Transcription Regulates

Caption: Simplified EGFR signaling pathway leading to gene transcription.

Conclusion

The stability of this compound ester is paramount for achieving high-quality, reproducible results in bioconjugation. The primary route of degradation is hydrolysis, which is accelerated by moisture and alkaline pH. By following the storage and handling guidelines outlined in this guide, researchers can minimize degradation and ensure the reactivity of the dye. For critical applications, it is recommended to assess the stability of the dye under specific experimental conditions using methods such as RP-HPLC. Proper handling and an understanding of the stability limitations of this compound ester will contribute to the success of fluorescence-based assays in drug discovery and life sciences research.

References

AF555 NHS Dye: A Technical Guide to Solubility and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of AF555 NHS dye in various solvents, along with detailed experimental protocols for its use in labeling applications. This document is intended to serve as a core resource for researchers and professionals in the fields of biotechnology and drug development.

Core Concepts: Understanding this compound Dye

This compound dye is a bright, orange-fluorescent amine-reactive dye commonly used for labeling proteins, antibodies, and other biomolecules.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester moiety reacts specifically with primary amines on target molecules to form stable amide bonds.[2] This dye is characterized by its excellent photostability and high fluorescence quantum yield, making it a popular choice for various applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays.[3][4]

Solubility of this compound Dye

The solubility of this compound dye is a critical factor in the preparation of stock solutions and the successful execution of labeling reactions. While the dye is generally described as water-soluble, its stability in aqueous solutions is limited due to the hydrolysis of the NHS ester group.[5] For this reason, organic solvents are typically used to prepare stock solutions.

The following table summarizes the solubility of this compound dye in common laboratory solvents based on available data and established laboratory protocols.

SolventSolubilityRecommended Concentration for Stock SolutionsNotes
Water Soluble[2][6][7][8]Not recommended for stock solutionsThe NHS ester is susceptible to hydrolysis in aqueous environments, which reduces its reactivity with amines.[5] If direct dissolution in an aqueous buffer is necessary, it should be done immediately before use.
Dimethyl Sulfoxide (B87167) (DMSO) Soluble[8]10 mg/mL[9]Anhydrous DMSO is the preferred solvent for preparing stable stock solutions. Solutions can be aliquoted and stored at -20°C.[4]
Dimethylformamide (DMF) Soluble[8]10 mg/mL[10]Similar to DMSO, anhydrous DMF is a suitable solvent for creating stock solutions. Storage conditions should be the same as for DMSO solutions.

Experimental Protocols

Preparation of this compound Dye Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound dye in anhydrous DMSO.

Materials:

  • This compound dye, lyophilized powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge

  • Pipettes and sterile, nuclease-free pipette tips

  • Amber or foil-wrapped microcentrifuge tubes for storage

Procedure:

  • Allow the vial of lyophilized this compound dye to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mg/mL. For example, to a 1 mg vial of dye, add 100 µL of anhydrous DMSO.

  • Vortex the vial for at least 1 minute to ensure the dye is completely dissolved.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • Aliquot the stock solution into smaller volumes in amber or foil-wrapped microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, desiccated. When stored properly, the stock solution should be stable for several months.

General Protocol for Protein Labeling with this compound Dye

This protocol provides a general workflow for conjugating this compound dye to a protein, such as an antibody.

Materials:

  • Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound dye stock solution (10 mg/mL in anhydrous DMSO)

  • Reaction buffer: 1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Collection tubes

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer such as phosphate-buffered saline (PBS). Buffers containing primary amines like Tris or glycine (B1666218) are not suitable as they will compete for reaction with the NHS ester.

    • Adjust the protein concentration to 2-10 mg/mL.

    • Add the reaction buffer (1 M sodium bicarbonate) to the protein solution to achieve a final concentration of 0.1 M. This will raise the pH of the solution to the optimal range for the labeling reaction (pH 8.3-8.5).

  • Labeling Reaction:

    • Calculate the required volume of the this compound dye stock solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.

    • Equilibrate the column with an appropriate buffer (e.g., PBS).

    • Apply the reaction mixture to the top of the column.

    • Elute the labeled protein with the equilibration buffer. The first colored fraction to elute will be the conjugated protein, while the free, unconjugated dye will elute later.

    • Collect the fractions containing the labeled protein.

  • Characterization of the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and 555 nm (for dye concentration).

    • Calculate the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

experimental_workflow cluster_prep Stock Solution Preparation start Lyophilized this compound Dye add_dmso Add Anhydrous DMSO (10 mg/mL) start->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Light-Protected Tubes vortex->aliquot store Store at -20°C aliquot->store protein_labeling_workflow cluster_labeling Protein Labeling and Purification protein_prep 1. Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) add_dye 2. Add this compound Dye Stock Solution protein_prep->add_dye incubate 3. Incubate for 1 hour at RT (Protected from Light) add_dye->incubate purify 4. Purify Conjugate (Size-Exclusion Chromatography) incubate->purify characterize 5. Characterize Conjugate (Degree of Labeling) purify->characterize

References

An In-depth Technical Guide to AF555 NHS in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye AF555 NHS ester, a widely used tool in fluorescence microscopy. It details its chemical properties, and applications, and provides step-by-step protocols for its use in key experimental techniques.

Core Concepts: Introduction to this compound Ester

This compound ester is a bright, photostable, and hydrophilic fluorescent dye belonging to the Alexa Fluor family.[1][2] Its chemical structure features a succinimidyl ester (NHS) functional group, which allows for the covalent labeling of primary amines on proteins, antibodies, and other biomolecules.[3][4] This amine-reactive nature makes it a versatile tool for attaching a fluorescent tag to a wide range of targets for visualization in fluorescence-based assays.[1]

The fluorescence of AF555 lies in the orange-red region of the visible spectrum, making it easily distinguishable from other commonly used fluorophores like AF488 (green). Its high quantum yield and resistance to photobleaching ensure bright and stable signals during imaging, which is crucial for sensitive detection and quantitative analysis. Furthermore, its hydrophilic nature minimizes non-specific binding and reduces the risk of protein aggregation upon conjugation.

Quantitative Data Summary

The key spectral and photophysical properties of this compound ester are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Excitation Maximum (λex) 555 - 556 nm
Emission Maximum (λem) 565 - 572 nm
Molar Extinction Coefficient ~155,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.10
Recommended Laser Lines 532 nm, 555 nm, 561 nm
Spectrally Similar Dyes Cy3, TRITC, DyLight 549
pH Sensitivity Relatively insensitive in the pH 4-10 range

Experimental Protocols

This section provides detailed methodologies for common applications of this compound ester in fluorescence microscopy.

Antibody Labeling with this compound Ester

This protocol describes the covalent conjugation of this compound ester to a primary antibody.

Materials:

  • Primary antibody (free of amine-containing buffers like Tris and preservatives like sodium azide)

  • This compound ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.

    • If the antibody is in a buffer containing primary amines or preservatives, dialyze it against PBS overnight at 4°C.

  • Prepare the this compound Ester Stock Solution:

    • Allow the vial of this compound ester to warm to room temperature before opening.

    • Dissolve the dye in anhydrous DMSO or DMF to a final concentration of 10 mg/mL. This solution should be prepared fresh and protected from moisture.

  • Conjugation Reaction:

    • Add the this compound ester stock solution to the antibody solution. A molar excess of 8-fold of the dye is a good starting point for mono-labeling. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody, which will be the first colored band to elute.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of AF555 (~555 nm).

    • Calculate the DOL using the following formula: DOL = (A_max × ε_prot) / [(A_280 - (A_max × CF_280)) × ε_dye] Where:

      • A_max is the absorbance at the dye's maximum absorbance wavelength.

      • ε_prot is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

      • A_280 is the absorbance at 280 nm.

      • CF_280 is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).

      • ε_dye is the molar extinction coefficient of the dye at its absorbance maximum.

    • An optimal DOL for most antibodies is between 2 and 10.

  • Storage:

    • Store the labeled antibody at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage. Protect from light.

Immunofluorescence Staining of Cultured Cells

This protocol outlines the use of an AF555-conjugated secondary antibody for indirect immunofluorescence staining of cultured cells.

Materials:

  • Cultured cells grown on coverslips or in chamber slides

  • Primary antibody (unconjugated)

  • AF555-conjugated secondary antibody

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% normal serum (from the same species as the secondary antibody) in PBS

  • Wash Buffer: PBS

  • Antifade mounting medium

Procedure:

  • Cell Preparation:

    • Grow cells to the desired confluency on sterile glass coverslips or chamber slides.

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization (for intracellular targets):

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking:

    • Wash the cells three times with PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the AF555-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Final Washes and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for AF555 (e.g., TRITC filter set).

Flow Cytometry Protocol

This protocol describes the staining of cell surface markers for analysis by flow cytometry using an AF555-conjugated primary antibody.

Materials:

  • Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

  • AF555-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • FACS tubes

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking (Optional but Recommended):

    • To reduce non-specific binding, incubate the cells with an Fc receptor blocking antibody for 10-15 minutes on ice.

  • Staining:

    • Add the predetermined optimal concentration of the AF555-conjugated primary antibody to the cell suspension.

    • Incubate for 20-30 minutes on ice in the dark.

  • Washing:

    • Wash the cells twice by adding 2 mL of ice-cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C, and decanting the supernatant.

  • Resuspension and Analysis:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a laser and detectors suitable for AF555 excitation and emission (e.g., 561 nm laser and a 585/42 nm bandpass filter).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

NHS_Ester_Reaction

Caption: Reaction mechanism of this compound ester with a primary amine on a protein.

Indirect_Immunofluorescence_Workflow

Caption: Step-by-step workflow for indirect immunofluorescence staining.

Flow_Cytometry_Workflow

Caption: Workflow for cell surface staining for flow cytometry analysis.

Troubleshooting and Considerations

  • Low Labeling Efficiency: Ensure the antibody is in an amine-free buffer at the correct pH (8.3-8.5). Use freshly prepared, anhydrous DMSO or DMF for dissolving the NHS ester. Consider optimizing the dye-to-protein molar ratio.

  • High Background Staining in Immunofluorescence: Ensure adequate blocking and thorough washing steps. Titrate the primary and secondary antibodies to determine the optimal concentrations.

  • Photobleaching: Although AF555 is relatively photostable, minimize exposure to excitation light. Use an antifade mounting medium for immunofluorescence.

  • Fluorescence Quenching: Certain amino acids, such as tryptophan, tyrosine, histidine, and methionine, can quench the fluorescence of Alexa Fluor dyes if they are in close proximity to the conjugated fluorophore. This should be considered when interpreting fluorescence intensity data.

By understanding the principles of this compound ester chemistry and following these detailed protocols, researchers can effectively utilize this powerful tool for a wide range of fluorescence microscopy applications.

References

Methodological & Application

Application Notes and Protocols for AF555 NHS Ester Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of AF555 NHS ester to proteins. It includes information on the reaction mechanism, required materials, step-by-step experimental procedures, and methods for characterizing the final conjugate.

Introduction

This compound ester is a bright, photostable, amine-reactive fluorescent dye commonly used for labeling proteins and other biomolecules. The N-hydroxysuccinimidyl (NHS) ester functional group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues on the surface of proteins, to form a stable amide bond. This process, known as bioconjugation, is a fundamental technique in biological research and drug development, enabling the fluorescent labeling of antibodies, enzymes, and other proteins for various applications, including immunoassays, fluorescence microscopy, and flow cytometry.

The reaction is highly pH-dependent, with an optimal range of pH 8.3-8.5 to ensure the primary amines are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester.[1] Careful control of the molar ratio of dye to protein is crucial to achieve the desired degree of labeling (DOL), which can impact the protein's function and the fluorescence signal.

Reaction Mechanism

The conjugation of this compound ester to a protein involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).

G cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-AF555 (Stable Amide Bond) Protein->Conjugate Reaction at pH 8.3-8.5 AF555_NHS AF555-NHS Ester AF555_NHS->Conjugate NHS N-hydroxysuccinimide (Leaving Group) AF555_NHS->NHS Release

Caption: Reaction of this compound ester with a primary amine on a protein.

Quantitative Data Summary

This compound Ester Properties
PropertyValueReference
Molecular Weight~1250 g/mol [2]
Excitation Maximum (Ex)555 nm[2]
Emission Maximum (Em)572 nm[2]
Extinction Coefficient155,000 cm⁻¹M⁻¹ at 555 nm[2]
Optimal pH for Reaction8.3 - 8.5
SolubilityWater-soluble, also soluble in DMSO and DMF
Recommended Molar Ratios for Conjugation

The optimal molar ratio of this compound ester to protein depends on the specific protein and its lysine content. The following table provides general starting recommendations. It is highly advised to perform a titration to determine the optimal ratio for your specific application.

Protein TypeRecommended Molar Ratio (Dye:Protein)Expected Degree of Labeling (DOL)
Antibodies (e.g., IgG)5:1 to 15:12 - 8
Other Proteins5:1 to 20:1Varies

Note: Over-labeling can lead to protein precipitation and loss of biological activity.

Experimental Protocol

This protocol provides a general guideline for labeling proteins with this compound ester.

Materials
  • This compound ester

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Experimental Workflow

G A 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer) C 3. Adjust pH of Protein Solution (Add 1/10th volume of 1M NaHCO₃, pH 8.3) A->C B 2. Prepare this compound Ester Stock (1-10 mg/mL in anhydrous DMSO) D 4. Perform Conjugation Reaction (Add dye to protein, incubate 1 hr at RT, protected from light) B->D C->D E 5. Quench Reaction (Optional) (Add quenching buffer, incubate 15-30 min) D->E F 6. Purify Conjugate (Size exclusion chromatography, e.g., Sephadex G-25) E->F G 7. Characterize Conjugate (Measure absorbance at 280 nm and 555 nm to determine DOL) F->G H 8. Store Conjugate (4°C for short-term, -20°C for long-term) G->H

Caption: Workflow for this compound ester protein conjugation.

Step-by-Step Procedure
  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer such as phosphate-buffered saline (PBS). Buffers containing primary amines like Tris are not compatible with the conjugation reaction.

    • The recommended protein concentration is between 2-10 mg/mL for optimal labeling efficiency. If the protein solution is too dilute, it can be concentrated using an ultrafiltration device.

  • Prepare the this compound Ester Stock Solution:

    • Immediately before use, dissolve the this compound ester in anhydrous DMSO to a concentration of 1-10 mg/mL.

    • Vortex the solution until the dye is completely dissolved.

  • Perform the Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3).

    • Add the calculated amount of the this compound ester stock solution to the protein solution while gently vortexing. A common starting point is a 10:1 molar excess of the NHS ester to the protein.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quench the Reaction (Optional):

    • To stop the reaction, a quenching buffer such as 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5 can be added.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25.

    • Equilibrate the column with PBS buffer.

    • Apply the reaction mixture to the column and collect the fractions. The first colored band to elute is the AF555-protein conjugate.

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 555 nm (A₅₅₅).

  • Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

    Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x CF)] / ε_protein

    Where:

    • CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye). For AF555, this is approximately 0.08.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula:

    DOL = A₅₅₅ / (ε_dye x Protein Concentration (M))

    Where:

    • ε_dye is the molar extinction coefficient of AF555 at 555 nm (155,000 cm⁻¹M⁻¹).

An optimal DOL for most antibodies is typically between 2 and 8.

Storage of the Conjugate

Store the purified AF555-protein conjugate at 4°C for short-term storage (up to a few weeks) or at -20°C for long-term storage. For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) and aliquot the conjugate to avoid repeated freeze-thaw cycles. Protect the conjugate from light.

Troubleshooting

Caption: Troubleshooting guide for low degree of labeling.

References

Application Notes and Protocols: Step-by-Step AF555 NHS Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of antibodies with AF555 NHS ester, a bright, orange-fluorescent dye. The resulting fluorescently-labeled antibodies are valuable tools for a variety of applications, including immunofluorescence microscopy, flow cytometry, and western blotting.

Introduction

This compound ester (succinimidyl ester) is an amine-reactive fluorescent dye that readily couples to primary amines on proteins, such as the lysine (B10760008) residues on antibodies, forming a stable amide bond.[1][2][3] This process, known as bioconjugation, yields a fluorescently-labeled antibody that retains its antigen-binding specificity. The bright and photostable nature of the AF555 fluorophore makes it an excellent choice for sensitive detection of low-abundance targets.[4][5]

The protocol outlined below provides a step-by-step guide for labeling immunoglobulin G (IgG) antibodies. It also includes information on purification of the conjugate and characterization of the degree of labeling (DOL), which is a critical parameter for ensuring experimental reproducibility.[6][7]

Key Specifications of AF555 Dye:

  • Excitation Maximum: ~555 nm[1]

  • Emission Maximum: ~572 nm[1][4]

  • Reactive Group: N-hydroxysuccinimide (NHS) ester[1][3]

  • Reactivity: Primary amines[1][8]

Materials and Reagents

  • Antibody (IgG) to be labeled (purified, in an amine-free buffer)

  • This compound Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[1][9]

  • 1 M Sodium Bicarbonate buffer (pH 8.3-8.5)[1][2][10]

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Purification column (e.g., Sephadex G-25 spin column)[9][10]

  • Spectrophotometer or NanoDrop for absorbance measurements

  • Microcentrifuge

  • Pipettes and tips

  • Reaction tubes

Important Considerations:

  • The antibody solution must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizing proteins like Bovine Serum Albumin (BSA) or gelatin, as these will compete with the antibody for reaction with the NHS ester.[10] If necessary, dialyze the antibody against PBS.

  • The this compound ester is moisture-sensitive.[11] Store it desiccated and protected from light at ≤–20°C.[12] Allow the vial to warm to room temperature before opening.

Experimental Workflow

The overall workflow for this compound antibody labeling consists of four main stages: antibody preparation, conjugation reaction, purification of the conjugate, and characterization of the degree of labeling.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_react Reaction cluster_purify Purification cluster_char Characterization Ab_Prep Antibody Preparation (Buffer Exchange) Conjugation Conjugation Reaction (Antibody + Dye) Ab_Prep->Conjugation Dye_Prep This compound Ester (Dissolve in DMSO) Dye_Prep->Conjugation Purification Purification (Spin Column) Conjugation->Purification DOL_Calc Degree of Labeling (DOL) Calculation Purification->DOL_Calc Final_Product AF555-Labeled Antibody DOL_Calc->Final_Product Labeled Antibody

Caption: Experimental workflow for this compound antibody labeling.

Step-by-Step Protocol

This protocol is optimized for labeling approximately 1 mg of an IgG antibody at a concentration of 2 mg/mL.[12] Reactions can be scaled up or down as needed.

4.1. Antibody and Dye Preparation

  • Prepare the Antibody:

    • Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer like PBS.[1] If the concentration is lower, the labeling efficiency may be reduced.

    • For a 1 mg reaction, use 0.5 mL of a 2 mg/mL antibody solution.

  • Prepare the Reaction Buffer:

    • Prepare a 1 M sodium bicarbonate solution and adjust the pH to 8.3-8.5.[2][10]

  • Prepare the this compound Ester Stock Solution:

    • Dissolve 1 mg of this compound ester in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution.[10] This should be done immediately before use.

4.2. Conjugation Reaction

  • Adjust the pH of the Antibody Solution:

    • Add 50 µL of 1 M sodium bicarbonate (pH 8.3-8.5) to the 0.5 mL of antibody solution. This will raise the pH of the reaction mixture, which is optimal for the NHS ester reaction.[2][9]

  • Determine the Molar Ratio of Dye to Antibody:

    • The optimal degree of labeling (DOL) for most antibodies is between 2 and 10.[7][10] To achieve this, a molar excess of the dye is required. A good starting point is a molar ratio of dye to antibody of 10:1 to 15:1.[11][]

    • Calculation Example (for a 10:1 molar ratio):

      • Moles of Antibody (IgG MW ≈ 150,000 g/mol ): (0.001 g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol

      • Moles of this compound Ester needed: (6.67 x 10⁻⁹ mol Ab) x 10 = 6.67 x 10⁻⁸ mol dye

      • Mass of this compound Ester (MW ≈ 1250 g/mol ): (6.67 x 10⁻⁸ mol) x (1250 g/mol ) = 8.34 x 10⁻⁵ g = 83.4 µg

      • Volume of 10 mg/mL dye solution to add: (83.4 µg) / (10 µg/µL) = 8.34 µL

  • Perform the Labeling Reaction:

    • Add the calculated volume of the this compound ester solution to the pH-adjusted antibody solution.[10]

    • Mix gently and incubate for 1 hour at room temperature, protected from light.[1][11] Continuous gentle shaking or rotation is recommended.[10]

4.3. Purification of the Labeled Antibody

It is crucial to remove any unreacted this compound ester, as its presence will interfere with the accurate determination of the DOL and may cause background in downstream applications.[14]

  • Prepare the Spin Column:

    • Equilibrate a Sephadex G-25 spin column by washing it with PBS according to the manufacturer's instructions.[9][10]

  • Purify the Conjugate:

    • Apply the entire reaction mixture to the top of the equilibrated spin column.

    • Centrifuge the column according to the manufacturer's protocol to elute the labeled antibody.[10] The smaller, unreacted dye molecules will be retained in the column matrix.

    • Collect the purified AF555-labeled antibody.

4.4. Characterization of the Labeled Antibody

4.4.1. Degree of Labeling (DOL) Calculation

The DOL is the average number of fluorophore molecules conjugated to each antibody molecule.[6] It is determined spectrophotometrically.

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 555 nm (A₅₅₅) using a spectrophotometer. Dilute the sample with PBS if the absorbance is too high.[14]

  • Calculate the DOL:

    • The concentration of the antibody is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x CF)] / ε_protein where:

      • A₂₈₀ is the absorbance of the conjugate at 280 nm.

      • A₅₅₅ is the absorbance of the conjugate at 555 nm.

      • CF is the correction factor for the dye's absorbance at 280 nm (for AF555, this is typically around 0.08).[12]

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is ~203,000 M⁻¹cm⁻¹).[12]

    • The degree of labeling is then calculated as: DOL = A₅₅₅ / (ε_dye x Protein Concentration (M)) where:

      • ε_dye is the molar extinction coefficient of AF555 at 555 nm (approximately 155,000 M⁻¹cm⁻¹).[1]

4.4.2. Storage of the Labeled Antibody

  • Store the purified AF555-labeled antibody at 4°C, protected from light.[12]

  • For long-term storage, add a stabilizing protein such as BSA to a final concentration of 1-10 mg/mL and store in aliquots at -20°C.[12] Avoid repeated freeze-thaw cycles.[12]

Data Presentation

The following tables summarize expected outcomes for AF555 antibody labeling.

Table 1: Recommended Molar Ratios and Expected DOL

ParameterLow RatioMedium RatioHigh Ratio
Dye:Antibody Molar Ratio5:110:120:1
Expected DOL2 - 44 - 77 - 10
SuitabilityApplications sensitive to steric hindranceGeneral immunofluorescence, Flow CytometryApplications requiring maximum brightness

Table 2: Typical Quantitative Results for a 1 mg IgG Labeling Reaction

ParameterTypical Value
Initial Antibody Amount1 mg
Antibody Recovery>85%
Final Conjugate Concentration0.5 - 1.5 mg/mL
Degree of Labeling (10:1 ratio)4 - 7

Application Example: EGFR Signaling Pathway Visualization

AF555-labeled antibodies are frequently used in immunofluorescence microscopy to visualize cellular components. For instance, an AF555-labeled anti-EGFR antibody can be used to detect the Epidermal Growth Factor Receptor (EGFR) on the cell surface, a key component of a critical signaling pathway in cell proliferation and cancer.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AF555_Ab Anti-EGFR Ab (AF555-labeled) AF555_Ab->EGFR Detects

Caption: Detection of EGFR using an AF555-labeled antibody.

Troubleshooting

IssuePossible CauseRecommendation
Low DOL (<2) - Antibody concentration < 2 mg/mL.[12] - Presence of competing amines (Tris, BSA).[10] - Inactive NHS ester (hydrolyzed).- Concentrate the antibody. - Dialyze antibody against PBS. - Use fresh, anhydrous DMSO/DMF and a new vial of dye.
High DOL (>10) - Molar ratio of dye to antibody too high.- Reduce the molar excess of this compound ester in the reaction.
Low Antibody Recovery - Inefficient elution from purification column. - Antibody precipitation.- Ensure the column is not overloaded and follow manufacturer's protocol. - Centrifuge the conjugate to pellet any aggregates before use.
High Background in Application - Incomplete removal of free dye.- Repeat the purification step or use extensive dialysis.[12]

References

Application Notes and Protocols: Calculating the Dye-to-Protein Ratio for AF555 NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the conjugation of Alexa Fluor™ 555 (AF555) NHS ester to proteins, with a specific focus on Immunoglobulin G (IgG) antibodies. It outlines the experimental protocol for the labeling reaction and the subsequent calculation of the dye-to-protein ratio, also known as the degree of labeling (DOL).[1][2][3] Accurate determination of the DOL is critical for ensuring the quality, consistency, and performance of fluorescently labeled proteins in various applications, including immunofluorescence, flow cytometry, and other immunoassays.[1][4]

The N-hydroxysuccinimide (NHS) ester functional group of AF555 reacts with primary amines on the protein, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group, to form a stable amide bond. The efficiency of this reaction is pH-dependent, with an optimal pH range of 8.0-9.0.

Quantitative Data for DOL Calculation

The calculation of the dye-to-protein ratio relies on the Beer-Lambert law, which relates absorbance to concentration. To perform this calculation, the molar extinction coefficients of the protein and the dye, as well as a correction factor for the dye's absorbance at 280 nm, are required.

ParameterValueUnit
Molar Extinction Coefficient of IgG (ε_protein)210,000M⁻¹cm⁻¹
Molar Extinction Coefficient of AF555 (ε_dye)150,000M⁻¹cm⁻¹
Correction Factor (CF₂₈₀) of AF555 at 280 nm0.08-
Maximum Absorbance Wavelength of AF555 (λ_max)555nm

Experimental Protocols

Protein Preparation

For successful labeling, the protein solution must be pure and in an amine-free buffer.

  • Recommended Buffers: Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a common choice.

  • Substances to Avoid: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be removed. Other substances like sodium azide (B81097) at low concentrations (<3 mM) do not typically interfere with the labeling reaction. If necessary, purify the protein using dialysis or a desalting column.

AF555 NHS Ester Stock Solution Preparation

This compound ester is moisture-sensitive and should be dissolved immediately before use.

  • Warm the vial of this compound ester to room temperature before opening to prevent condensation.

  • Dissolve the this compound ester in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.

Protein Labeling with this compound Ester

The following protocol is optimized for labeling 1 mg of an IgG antibody. The molar ratio of dye to protein can be adjusted to achieve the desired degree of labeling.

  • Dissolve 1 mg of IgG in 0.5 mL of 0.1 M sodium bicarbonate buffer (pH 8.3). This can be achieved by adding 50 µL of 1 M sodium bicarbonate to 0.5 mL of the protein solution in PBS.

  • Slowly add a calculated amount of the 10 mg/mL this compound ester stock solution to the protein solution while gently stirring. A common starting point is a 10-fold molar excess of the dye.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

Purification of the Labeled Protein

It is crucial to remove any unreacted dye from the protein-dye conjugate.

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

  • Apply the reaction mixture to the column.

  • Elute the labeled protein with PBS. The first colored band to elute is the conjugated protein.

  • Collect the fractions containing the labeled protein.

Calculating the Dye-to-Protein Ratio (Degree of Labeling)

The DOL is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 555 nm (for the AF555 dye).

  • Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and 555 nm (A₅₅₅) using a spectrophotometer.

  • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm, using the following formula:

    Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x CF₂₈₀)] / ε_protein

  • Calculate the degree of labeling (moles of dye per mole of protein) using the following formula:

    DOL = A₅₅₅ / (ε_dye x Protein Concentration (M))

An optimal DOL for most antibodies is typically between 2 and 10.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Amine-free buffer) labeling Incubate Protein + Dye (1 hr, RT, dark) protein_prep->labeling dye_prep This compound Ester Stock Solution (DMSO) dye_prep->labeling purify Size-Exclusion Chromatography labeling->purify measurement Spectrophotometry (A280 & A555) purify->measurement calculation Calculate DOL measurement->calculation

Caption: Workflow for AF555 labeling and DOL calculation.

Application Example: Indirect Immunofluorescence Signaling

Fluorescently labeled antibodies, such as IgG-AF555, are commonly used as secondary antibodies in indirect immunofluorescence to detect a primary antibody bound to a specific target antigen within a cell. This allows for the visualization and localization of the target protein.

immunofluorescence_pathway cluster_cell Cell antigen Target Antigen (e.g., Cellular Protein) primary_ab Primary Antibody (Unlabeled) primary_ab->antigen Binds to secondary_ab Secondary Antibody (IgG-AF555) secondary_ab->primary_ab Binds to microscope Fluorescence Microscope secondary_ab->microscope Detected by

Caption: Indirect immunofluorescence detection workflow.

References

Application Notes and Protocols for AF555 NHS Labeling of Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of primary amines in proteins and other biomolecules using AF555 N-hydroxysuccinimidyl (NHS) ester. AF555 is a bright, photostable, and hydrophilic fluorescent dye, making it an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays.[1][2][3]

Principle of Reaction

N-hydroxysuccinimidyl (NHS) esters are amine-reactive reagents that efficiently couple with primary amino groups (-NH2) found on proteins (e.g., the ε-amino group of lysine (B10760008) residues) and amine-modified oligonucleotides.[4][5] The reaction forms a stable, covalent amide bond, resulting in a fluorescently labeled biomolecule. The optimal pH for this reaction is slightly basic, typically between 8.0 and 8.5, to ensure the primary amines are deprotonated and thus reactive.

Quantitative Data Summary

Successful labeling depends on several key parameters. The following table summarizes the critical quantitative data for the AF555 NHS ester labeling protocol. It is important to note that the optimal conditions may vary depending on the specific protein or biomolecule being labeled.

ParameterRecommended Range/ValueNotes
pH of Reaction Buffer 8.0 - 9.0Optimal pH is typically 8.3-8.5. Buffers should be free of primary amines (e.g., Tris). Suitable buffers include 0.1 M sodium bicarbonate or sodium borate.
Dye-to-Protein Molar Ratio 5:1 to 20:1The optimal ratio should be determined empirically. Ratios of 5:1, 10:1, 15:1, and 20:1 are good starting points.
Protein Concentration 1 - 10 mg/mLHigher protein concentrations (≥ 2.5 mg/mL) generally lead to higher labeling efficiency.
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster. Incubation at 4°C can be performed overnight.
Incubation Time 1 - 2 hours at Room TemperatureLonger incubation times (e.g., overnight) can be used at 4°C.
This compound Ester Stock Solution 1-10 mg/mL in anhydrous DMSO or DMFPrepare fresh immediately before use. The NHS ester is moisture-sensitive.
Quenching Reagent 1 M Tris-HCl or Glycine (pH ~8.0)Added to a final concentration of 20-100 mM to stop the reaction.
Storage of Labeled Conjugate 4°C for short-term, -20°C to -80°C for long-termProtect from light. For long-term storage, consider adding a carrier protein like BSA and storing in single-use aliquots.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Storage Protein_Prep Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.0-8.5) Mix Mix Protein and Dye (Molar Ratio 5:1 to 20:1) Protein_Prep->Mix Dye_Prep Prepare this compound Ester (1-10 mg/mL in DMSO/DMF) Dye_Prep->Mix Incubate Incubate (1-2h at RT or overnight at 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris-HCl) Incubate->Quench Purify Purify Conjugate (e.g., Gel Filtration) Quench->Purify Store Store Conjugate (4°C or -20°C) Purify->Store

Caption: Experimental workflow for labeling primary amines with this compound ester.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins.

Materials and Reagents
  • This compound Ester

  • Protein or biomolecule with primary amines

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., gel filtration column such as Sephadex G-25)

  • Phosphate-buffered saline (PBS) for elution and storage

Procedure
  • Protein Preparation:

    • Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.

    • Ensure the protein solution is free of any amine-containing substances, such as Tris, glycine, or ammonium (B1175870) salts, as these will compete with the labeling reaction. If necessary, perform a buffer exchange into the reaction buffer.

  • This compound Ester Stock Solution Preparation:

    • Allow the vial of this compound ester to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Vortex briefly to ensure it is fully dissolved.

  • Labeling Reaction:

    • While gently stirring the protein solution, add the calculated amount of the this compound ester stock solution. To determine the volume of dye to add, you will need to calculate the desired molar excess. For a starting point, a 10:1 molar ratio of dye to protein is often effective.

    • Ensure that the volume of DMSO or DMF added is less than 10% of the total reaction volume to avoid denaturation of the protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the quenching buffer to the reaction mixture. For example, add 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature. This step will hydrolyze any unreacted NHS ester.

  • Purification of the Labeled Conjugate:

    • Separate the labeled protein from unreacted dye and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Equilibrate the column with PBS or another suitable buffer.

    • Apply the quenched reaction mixture to the column and collect the fractions. The labeled protein will typically elute first as a colored band.

    • Combine the fractions containing the purified conjugate.

  • Determination of Degree of Labeling (Optional but Recommended):

    • The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of AF555 (~555 nm).

    • The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

  • Storage of the Labeled Conjugate:

    • Store the purified conjugate at 4°C for short-term use (up to a few weeks), protected from light.

    • For long-term storage, it is recommended to add a cryoprotectant or a carrier protein (e.g., 0.1% BSA) and store in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the chemical reaction between the this compound ester and a primary amine on a protein.

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products AF555_NHS This compound Ester Labeled_Protein AF555-Labeled Protein (Stable Amide Bond) AF555_NHS->Labeled_Protein Protein_Amine Protein with Primary Amine (-NH2) Protein_Amine->Labeled_Protein pH pH 8.0 - 8.5 pH->Labeled_Protein NHS_Byproduct N-hydroxysuccinimide

Caption: Reaction of this compound ester with a primary amine to form a stable conjugate.

References

Application Notes: AF555 NHS Ester for Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF555 NHS Ester (succinimidyl ester) is a bright, photostable, and water-soluble fluorescent dye belonging to the Alexa Fluor family.[1][2][3][4] Its N-hydroxysuccinimidyl (NHS) ester functional group makes it an ideal tool for covalently labeling primary amines (R-NH₂) on proteins, such as antibodies, and amine-modified oligonucleotides.[1] This process forms a stable amide bond, resulting in a fluorescently labeled conjugate that is highly effective for various detection and imaging applications.

With an excitation maximum at approximately 555 nm and an emission maximum around 565-572 nm, AF555 is well-suited for the common 532 nm or 555 nm laser lines and can be visualized using standard TRITC (tetramethylrhodamine) filter sets. The resulting AF555-conjugated antibodies exhibit bright orange fluorescence and are pH-insensitive in a range from pH 4 to 10, ensuring reliable performance in diverse biological buffers. These properties make AF555 an excellent choice for direct immunofluorescence (IF) assays, where a fluorophore-conjugated primary antibody is used to detect a specific antigen within cells or tissues, simplifying the staining procedure and enabling multiplexing experiments.

Quantitative Data: Spectroscopic and Chemical Properties

The key characteristics of this compound Ester are summarized below. These properties are critical for instrument setup and for quantitative analysis of the labeled conjugate.

PropertyValueReference
Excitation Maximum (λex) ~555 nm
Emission Maximum (λem) ~572 nm
Molar Extinction Coefficient (ε) ~155,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (QY) 0.10
Reactive Group N-Hydroxysuccinimide (NHS) Ester
Reactivity Primary Amines
Spectrally Similar Dyes Cy3, TRITC, DyLight 550
Solubility Water, DMSO, DMF

Experimental Protocols

Protocol 1: Covalent Conjugation of Antibodies with this compound Ester

This protocol provides a general procedure for labeling immunoglobulin G (IgG) antibodies. The molar ratio of dye to protein may need to be optimized for different proteins to achieve the desired degree of labeling.

1. Materials Required:

  • Primary antibody (free of BSA, gelatin, or sodium azide)

  • This compound Ester

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3-8.5

  • Purification/Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Purification column (e.g., Sephadex® G-25) or dialysis device

2. Workflow for Antibody Conjugation

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC prep_protein Prepare Antibody Solution (>2 mg/mL in PBS) prep_buffer Adjust pH to 8.3-8.5 (add 1M Sodium Bicarbonate) prep_protein->prep_buffer reaction Mix Antibody and AF555 (Target Molar Ratio: 5-15) prep_buffer->reaction prep_dye Prepare AF555 Stock (10 mg/mL in DMSO) prep_dye->reaction incubation Incubate for 1 hour (Room Temperature, Protected from Light) reaction->incubation purify Purify Conjugate (Size-Exclusion Chromatography) incubation->purify collect Collect Colored Fractions purify->collect measure Measure Absorbance (280 nm and 555 nm) collect->measure calculate Calculate Degree of Labeling (DOL) measure->calculate storage Store Conjugate (4°C or -20°C) calculate->storage

Caption: Workflow for labeling an antibody with this compound Ester.

3. Detailed Methodology:

  • Step 1: Prepare the Antibody

    • Dissolve the antibody in PBS at a concentration of 2-10 mg/mL. For optimal results, concentrations should be at least 2 mg/mL.

    • Ensure the antibody storage buffer is free of amine-containing substances like Tris or glycine, and stabilizers like BSA or gelatin, as these will compete for reaction with the NHS ester. If present, dialyze the antibody against PBS.

    • Adjust the pH of the antibody solution to 8.3 by adding a small volume of 1 M sodium bicarbonate buffer (typically 1/10th of the antibody solution volume).

  • Step 2: Prepare the this compound Ester Stock Solution

    • Immediately before use, dissolve the this compound ester in high-quality anhydrous DMSO to a concentration of 10 mg/mL.

    • Vortex briefly to ensure the dye is fully dissolved.

  • Step 3: Perform the Conjugation Reaction

    • Determine the desired molar ratio of dye to antibody. A common starting point is a 10:1 to 15:1 molar ratio. This should be optimized to achieve a final Degree of Labeling (DOL) between 4 and 7 for an IgG antibody.

    • Slowly add the calculated volume of AF555 stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Step 4: Purify the Conjugate

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating with PBS (pH 7.2-7.4).

    • Apply the reaction mixture to the top of the column.

    • Elute the conjugate with PBS. The labeled antibody will be in the first colored fraction to elute, separating it from the smaller, unconjugated dye molecules which elute later.

4. Quality Control: Calculating the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per antibody, is a critical parameter for ensuring experimental reproducibility.

  • Step 1: Measure Absorbance

    • Measure the absorbance of the purified conjugate solution in a quartz cuvette using a spectrophotometer.

    • Record the absorbance at 280 nm (A₂₈₀) and at the dye's absorbance maximum, ~555 nm (Aₘₐₓ).

  • Step 2: Calculate DOL

    • First, calculate the concentration of the antibody, correcting for the dye's absorbance at 280 nm. Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

      • A₂₈₀: Absorbance of the conjugate at 280 nm.

      • Aₘₐₓ: Absorbance of the conjugate at ~555 nm.

      • CF₂₈₀: Correction factor for AF555 at 280 nm (typically ~0.08).

      • ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

    • Next, calculate the Degree of Labeling. DOL = Aₘₐₓ / (ε_dye × Protein Conc. (M))

      • ε_dye: Molar extinction coefficient of AF555 (~155,000 M⁻¹cm⁻¹).

    • The optimal DOL for an IgG antibody is typically between 4 and 7. High DOL values can lead to signal quenching, while low values result in a weak signal.

  • Step 5: Storage

    • Store the labeled antibody at 4°C for short-term use (up to two months) or in single-use aliquots at -20°C for long-term storage. Add 2 mM sodium azide (B81097) for protection against microbial growth. Always protect the conjugate from light.

Protocol 2: Direct Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a directly conjugated AF555 primary antibody for staining adherent cells grown on coverslips.

1. Materials Required:

  • AF555-conjugated primary antibody

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.3% Triton™ X-100 in PBS (only for intracellular targets)

  • Blocking Buffer: 5% Normal Goat Serum or 1-3% BSA in PBS

  • Nuclear Counterstain: DAPI (1 µg/mL) (optional)

  • Antifade Mounting Medium

2. Workflow for Direct Immunofluorescence Staining

G start Start: Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fix with 4% PFA (15 min, RT) wash1->fix wash2 Wash with PBS (3x) fix->wash2 perm Permeabilize with Triton X-100 (10 min, RT) wash2->perm For Intracellular Targets block Block with 5% Serum/BSA (60 min, RT) wash2->block For Surface Targets wash3 Wash with PBS (3x) perm->wash3 wash3->block antibody Incubate with AF555-Ab (Overnight, 4°C, Dark) block->antibody wash4 Wash with PBS (3x, Dark) antibody->wash4 counterstain Counterstain with DAPI (5 min, RT, Dark) wash4->counterstain wash5 Wash with PBS (2x, Dark) counterstain->wash5 mount Mount with Antifade Medium wash5->mount image Image with Fluorescence Microscope mount->image G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_visualization Visualization GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAP3K) Ras->Raf Activates MEK MEK (MAP2K) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates pERK p-ERK ERK->pERK pERK_nuc p-ERK pERK->pERK_nuc Translocates TF Transcription Factors pERK_nuc->TF Activates Gene Gene Expression (Proliferation, etc.) TF->Gene Ab AF555 Anti-p-ERK Antibody Ab->pERK Binds to Ab->pERK_nuc Binds to

References

AF555 NHS Ester for Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF555 NHS ester is a bright, amine-reactive fluorescent dye commonly utilized for labeling proteins, particularly antibodies, for flow cytometry applications.[1] This dye is characterized by its high photostability, hydrophilicity, and a high fluorescence quantum yield, making it an excellent choice for multicolor flow cytometry experiments.[2][1] Its succinimidyl ester (NHS ester) functional group reacts efficiently with primary amines on proteins to form stable covalent amide bonds.[3] AF555 has an excitation maximum at approximately 555 nm and an emission maximum at around 565 nm, making it compatible with the yellow-green laser lines of most flow cytometers.[4]

This document provides detailed protocols for the conjugation of this compound ester to antibodies and their subsequent use in both cell surface and intracellular staining for flow cytometry.

Product Information

This compound Ester Properties
PropertyValue
Excitation Maximum (Ex) ~555 nm[4][5]
Emission Maximum (Em) ~565 nm[4]
Reactive Group N-hydroxysuccinimidyl (NHS) ester
Reactivity Primary amines[3][5]
Solubility Water-soluble[3][5]
Storage Store at -20°C, protected from light and moisture[2][1]

Antibody Labeling with this compound Ester

Materials
  • Purified antibody (free of amine-containing buffers like Tris, and stabilizing proteins like BSA)

  • This compound ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

Antibody Preparation

For optimal labeling, the antibody should be at a concentration of 1-10 mg/mL in an amine-free buffer.[6] If the antibody is in a buffer containing primary amines, it must be dialyzed against PBS before labeling.

Experimental Protocol: Antibody Labeling
  • Prepare the Antibody Solution : Adjust the antibody concentration to 2 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).

  • Prepare the Dye Stock Solution : Immediately before use, dissolve the this compound ester in DMSO to a concentration of 10 mg/mL.

  • Determine the Molar Ratio : The optimal molar ratio of dye to antibody for IgG is typically between 4:1 and 7:1.[2] For initial optimization, it is recommended to test a range of ratios (e.g., 5:1, 10:1, 15:1).[7]

  • Labeling Reaction :

    • While gently vortexing, add the calculated volume of the this compound ester stock solution to the antibody solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification :

    • Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.

    • Apply the reaction mixture to the column to separate the labeled antibody from the unreacted dye.

    • Collect the faster-eluting, colored fraction, which contains the AF555-labeled antibody.

Calculation of Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules per antibody molecule, can be determined spectrophotometrically.[8][9]

Formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]

Where:

  • A_max : Absorbance of the conjugate at the dye's absorption maximum (~555 nm).

  • A_280 : Absorbance of the conjugate at 280 nm.

  • ε_protein : Molar extinction coefficient of the protein at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).[10]

  • ε_dye : Molar extinction coefficient of the dye at its A_max (for AF555, ~155,000 M⁻¹cm⁻¹).[5]

  • CF_280 : Correction factor for the dye's absorbance at 280 nm (A_280 of dye / A_max of dye).

An optimal DOL for antibodies is generally between 2 and 10.[10][11]

Quantitative Data Summary for Antibody Labeling
ParameterRecommended Range/Value
Antibody Concentration 1-10 mg/mL[6]
Reaction Buffer pH 8.3 - 8.5[12]
Dye:Protein Molar Ratio (IgG) 4:1 to 7:1 (optimal), 5:1 to 20:1 (for testing)[2][7]
Optimal Degree of Labeling (DOL) 2 - 10[10][11]
Incubation Time 1 hour[7]
Incubation Temperature Room Temperature[7]

Antibody Labeling Workflow

AntibodyLabeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & QC Antibody Purified Antibody (1-10 mg/mL) Mix Mix Antibody and Dye (Molar Ratio 4:1 to 7:1) Antibody->Mix Buffer Bicarbonate Buffer (pH 8.3-8.5) Buffer->Mix Dye This compound Ester in DMSO (10 mg/mL) Dye->Mix Incubate Incubate 1 hr at RT (Protected from light) Mix->Incubate Purify Gel Filtration (e.g., Sephadex G-25) Incubate->Purify QC Calculate DOL Purify->QC Store Store at 4°C QC->Store

Caption: Workflow for labeling antibodies with this compound ester.

Flow Cytometry Staining Protocols

Cell Surface Staining

This protocol is for staining cell surface antigens on suspended cells.

Materials:

  • AF555-labeled primary antibody

  • Cells in suspension (e.g., peripheral blood mononuclear cells)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA and 0.02% sodium azide)

  • FACS tubes

Experimental Protocol:

  • Cell Preparation : Harvest cells and wash them with Flow Cytometry Staining Buffer. Resuspend the cells to a concentration of 1 x 10⁶ cells/100 µL.

  • Fc Receptor Blocking (Optional but Recommended) : Incubate cells with an Fc blocking reagent for 10-15 minutes at room temperature to reduce non-specific binding.

  • Staining : Add the pre-titrated amount of AF555-labeled primary antibody to the cell suspension. A common starting concentration is 0.5-1 µg per 1 x 10⁶ cells.[4]

  • Incubation : Incubate for 30 minutes at 2-8°C in the dark.

  • Washing : Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.

  • Resuspension : Resuspend the cell pellet in 200-400 µL of Flow Cytometry Staining Buffer.

  • Data Acquisition : Analyze the samples on a flow cytometer.

Cell Surface Staining Workflow

CellSurfaceStaining cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Cells Cell Suspension (1x10^6 cells/100 µL) FcBlock Fc Block (Optional) (10-15 min at RT) Cells->FcBlock AddAb Add AF555-labeled Ab (0.5-1 µg) FcBlock->AddAb Incubate Incubate 30 min at 2-8°C (In the dark) AddAb->Incubate Wash Wash 2x with Staining Buffer Incubate->Wash Resuspend Resuspend in 200-400 µL Buffer Wash->Resuspend Analyze Acquire on Flow Cytometer Resuspend->Analyze

Caption: Workflow for cell surface staining with AF555-labeled antibodies.

Intracellular Staining (Phospho-Flow)

This protocol is for the detection of intracellular antigens, such as phosphorylated signaling proteins.

Materials:

  • AF555-labeled primary antibody specific for the intracellular target

  • Fixation Buffer (e.g., 4% formaldehyde)

  • Permeabilization Buffer (e.g., 90% ice-cold methanol (B129727) or a detergent-based buffer)

  • Cells in suspension

  • Flow Cytometry Staining Buffer

  • FACS tubes

Experimental Protocol:

  • Cell Stimulation (if applicable) : Treat cells with agonists or inhibitors to modulate the signaling pathway of interest.

  • Fixation :

    • Harvest and wash the cells.

    • Resuspend the cells in 0.5-1 mL of PBS and add formaldehyde (B43269) to a final concentration of 4%.

    • Incubate for 10 minutes at 37°C.

  • Permeabilization :

    • Chill the cells on ice for 1 minute.

    • Gently vortex the cells while slowly adding ice-cold 100% methanol to a final concentration of 90%.

    • Incubate for 30 minutes on ice.

  • Washing : Wash the cells twice with Flow Cytometry Staining Buffer.

  • Staining :

    • Resuspend the permeabilized cells in 100 µL of staining buffer containing the titrated amount of AF555-labeled antibody.

    • Incubate for 1 hour at room temperature, protected from light.

  • Washing : Wash the cells twice with Flow Cytometry Staining Buffer.

  • Resuspension and Analysis : Resuspend the cells in 200-400 µL of Flow Cytometry Staining Buffer and analyze on a flow cytometer.

Application Example: Analysis of STAT1 Signaling Pathway

Flow cytometry can be used to study intracellular signaling pathways, such as the JAK-STAT pathway.[13] The phosphorylation of STAT1 (Signal Transducer and Activator of Transcription 1) is a key event in interferon (IFN) signaling and can be detected using a phospho-specific antibody.[14][15]

STAT1 Signaling Pathway Diagram

STAT1_Pathway IFN Interferon (IFN) IFNR IFN Receptor IFN->IFNR Binds JAK JAK IFNR->JAK Activates pJAK pJAK JAK->pJAK Autophosphorylates STAT1 STAT1 pJAK->STAT1 Phosphorylates pSTAT1 pSTAT1 STAT1->pSTAT1 Dimer pSTAT1 Dimer pSTAT1->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Induces

Caption: Simplified STAT1 signaling pathway upon interferon stimulation.

By using an AF555-labeled antibody that specifically recognizes the phosphorylated form of STAT1 (pSTAT1), researchers can quantify the activation of this pathway in different cell populations in response to stimuli like interferon-gamma.

Data Analysis Considerations

Flow cytometry data is typically analyzed using specialized software.[16][17] Key analysis steps include:

  • Gating : Isolating the cell population of interest based on their forward scatter (FSC) and side scatter (SSC) properties, which roughly correspond to cell size and granularity, respectively.[16]

  • Fluorescence Analysis : Quantifying the fluorescence intensity of the AF555 signal within the gated population. This is often visualized as a histogram.

  • Controls : It is crucial to include appropriate controls, such as unstained cells (to determine autofluorescence) and isotype controls (to assess non-specific antibody binding).

Conclusion

This compound ester is a versatile and robust fluorescent dye for labeling antibodies for flow cytometry. Its bright signal and photostability make it well-suited for detecting both high and low abundance antigens on the cell surface and intracellularly. The detailed protocols and workflows provided in this document offer a comprehensive guide for researchers to successfully implement AF555-based flow cytometry assays in their studies.

References

Application Notes and Protocols for Purifying AF555 NHS Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-reactive succinimidyl esters, such as Alexa Fluor™ 555 NHS ester (AF555 NHS), are widely used for the covalent labeling of proteins. This process is crucial for a variety of applications, including immunofluorescence, flow cytometry, and fluorescence-based protein interaction assays.[1][2] The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group, to form a stable amide bond.[3][4] Proper purification of the labeled protein is a critical step to remove unconjugated dye, which can lead to high background signal and inaccurate results.[5] This document provides a detailed protocol for the purification of proteins labeled with this compound ester, along with relevant quantitative data and visualizations to guide researchers in achieving high-quality fluorescently labeled protein conjugates.

Data Presentation

Table 1: Recommended Dye-to-Protein Molar Ratios for Labeling
Protein TypeMolecular Weight (kDa)Recommended Starting Molar Ratio (Dye:Protein)
IgG Antibody~15010:1 to 20:1
Other Proteins>205:1 to 15:1
Smaller Proteins<20Optimization required, start with lower ratios

Note: The optimal molar ratio should be determined empirically for each specific protein to achieve the desired degree of labeling.

Table 2: Expected Degree of Labeling (DOL) for IgG Antibodies
Molar Ratio (Dye:Protein)Expected DOL (moles of dye per mole of protein)
10:13 - 5
15:14 - 7
20:16 - 9

Note: The degree of labeling is highly dependent on the protein's lysine content, concentration, and the reaction conditions. For most applications, a DOL of 2-10 for antibodies is considered optimal. Over-labeling can lead to fluorescence quenching and loss of protein activity.

Table 3: Comparison of Purification Methods
Purification MethodPrincipleTypical Protein RecoveryPurityNotes
Spin Desalting Columns Size Exclusion Chromatography>85%High (efficient removal of free dye)Fast and convenient for small sample volumes (e.g., < 1 mL).
Gravity-Flow Desalting Columns Size Exclusion Chromatography>90%HighSuitable for larger sample volumes. Requires more time than spin columns.
Dialysis Diffusion>95%Very HighTime-consuming (requires multiple buffer changes over several hours to overnight). Can lead to sample dilution.

Experimental Protocols

Protein Preparation for Labeling

For successful labeling, the protein should be in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be removed.

Recommended Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4.

Procedure:

  • If your protein is in a buffer containing primary amines, perform a buffer exchange into PBS using a desalting column or dialysis.

  • Ensure the protein concentration is at least 1 mg/mL. Dilute protein solutions will label less efficiently.

This compound Ester Labeling Reaction

The reaction between the this compound ester and the primary amines on the protein is pH-dependent, with an optimal pH range of 8.0-8.5.

Materials:

  • Protein solution (in PBS, pH 7.2-7.4)

  • This compound Ester (dissolved in anhydrous DMSO at 10 mg/mL immediately before use)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

Procedure:

  • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to approximately 8.3.

  • Slowly add the calculated amount of this compound ester solution to the protein solution while gently stirring or vortexing. The dye-to-protein molar ratio should be optimized, but a starting point of 10:1 to 20:1 is common for antibodies.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

Purification of the Labeled Protein using a Spin Desalting Column

This is a rapid and efficient method for removing unconjugated AF555 dye from the labeled protein.

Materials:

  • Spin desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Collection tubes

  • PBS, pH 7.2-7.4

Procedure:

  • Prepare the spin desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

  • Place the column in a new collection tube.

  • Slowly apply the entire labeling reaction mixture to the center of the resin bed.

  • Centrifuge the column according to the manufacturer's protocol (e.g., 1,500 x g for 2 minutes).

  • The purified, labeled protein will be in the collection tube. The unconjugated dye will remain in the column resin.

Determination of Degree of Labeling (DOL)

The DOL is calculated by measuring the absorbance of the purified protein conjugate at 280 nm (for the protein) and 555 nm (for the AF555 dye).

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 555 nm (A₅₅₅) using a spectrophotometer.

  • Calculate the protein concentration: Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × Correction Factor)] / ε_protein

    • Correction Factor for AF555 at 280 nm: 0.08

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 203,000 M⁻¹cm⁻¹)

  • Calculate the Degree of Labeling: DOL = A₅₅₅ / (ε_dye × Protein Concentration (M))

    • ε_dye for AF555: Molar extinction coefficient of AF555 at 555 nm (≈ 150,000 M⁻¹cm⁻¹)

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_qc Quality Control start Start with Protein in Amine-Containing Buffer buffer_exchange Buffer Exchange (PBS, pH 7.2-7.4) start->buffer_exchange adjust_ph Adjust pH to 8.3 (add NaHCO₃) buffer_exchange->adjust_ph add_dye Add this compound Ester (in DMSO) adjust_ph->add_dye incubate Incubate 1 hr at RT (in the dark) add_dye->incubate apply_column Apply Reaction to Spin Desalting Column incubate->apply_column centrifuge Centrifuge apply_column->centrifuge collect Collect Purified Labeled Protein centrifuge->collect measure_abs Measure A₂₈₀ and A₅₅₅ collect->measure_abs calc_dol Calculate Degree of Labeling (DOL) measure_abs->calc_dol end Store Labeled Protein (4°C or -20°C) calc_dol->end

Caption: Experimental workflow for labeling and purifying this compound ester conjugated proteins.

signaling_pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor protein_x Protein X receptor->protein_x Activation protein_y Protein Y protein_x->protein_y Phosphorylation transcription_factor Transcription Factor protein_y->transcription_factor Translocation response Cellular Response transcription_factor->response ligand Ligand ligand->receptor Binding af555_antibody AF555-labeled Antibody af555_antibody->protein_y Binds to Target (for visualization)

Caption: Use of AF555-labeled antibody in immunofluorescence to visualize a target protein in a signaling pathway.

Conclusion

The purification of this compound labeled proteins is a straightforward yet critical process for obtaining high-quality reagents for various research applications. Size exclusion chromatography, particularly with spin desalting columns, offers a rapid and efficient method for removing unconjugated dye, leading to high protein recovery and purity. By carefully controlling the labeling conditions and verifying the degree of labeling, researchers can produce reliable and reproducible fluorescently labeled protein conjugates for their experimental needs.

References

Application Note: AF555 NHS Ester Conjugation to Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. They are utilized in a wide array of applications, including polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), DNA sequencing, and microarray analysis. The covalent attachment of a fluorescent dye to an oligonucleotide enables sensitive and specific detection. AF555, a bright and photostable orange-fluorescent dye, is an excellent choice for labeling.[1][2][3] This document provides a detailed protocol for the conjugation of AF555 N-hydroxysuccinimide (NHS) ester to amine-modified oligonucleotides.

Principle of the Reaction

The conjugation chemistry is based on the reaction between the NHS ester of AF555 and a primary aliphatic amine group on the oligonucleotide.[4][5] The oligonucleotide is synthesized with a 5', 3', or internal amino-modifier, which provides a primary amine for the reaction. The NHS ester is a highly reactive group that efficiently forms a stable, covalent amide bond with the primary amine under slightly alkaline conditions (pH 8.3-9.0). At this pH, the amine group is sufficiently deprotonated to act as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group. It is crucial to use amine-free buffers, such as sodium bicarbonate or sodium borate, as buffers like Tris contain primary amines that would compete in the reaction.

Reaction Scheme

The following diagram illustrates the covalent bond formation between an amine-modified oligonucleotide and AF555 NHS ester.

G cluster_reactants Reactants cluster_products Products Oligo Oligonucleotide-Linker-NH₂ (Amine-Modified Oligonucleotide) AF555 AF555-CO-NHS (this compound Ester) Conjugate Oligonucleotide-Linker-NH-CO-AF555 (Fluorescent Conjugate) Oligo->Conjugate + this compound Ester (pH 8.3-9.0) AF555->Conjugate NHS_leaving_group NHS (N-Hydroxysuccinimide) Conjugate->NHS_leaving_group +

Caption: Chemical reaction of this compound ester with an amino-modified oligonucleotide.

Experimental Protocols

This section details the necessary steps for preparing reagents, performing the conjugation reaction, purifying the product, and characterizing the final conjugate.

Reagent Preparation

a. Amine-Modified Oligonucleotide:

  • The oligonucleotide should be synthesized with a primary amine modification (e.g., Amino-Modifier C6) at the desired position (5', 3', or internal).

  • Purify the oligonucleotide (e.g., by HPLC or PAGE) to ensure it is free from contaminants and failure sequences.

  • Dissolve the lyophilized oligonucleotide in an amine-free buffer. A 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) is recommended.

  • Determine the precise concentration of the oligonucleotide solution by measuring its absorbance at 260 nm (A260).

b. This compound Ester Solution:

  • This compound esters are moisture-sensitive and should be stored at -20°C in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation.

  • Prepare the dye stock solution immediately before use.

  • Dissolve the this compound ester in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.

c. Buffers and Solutions:

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5. To prepare 50 mL, dissolve 0.42 g of sodium bicarbonate in ~45 mL of nuclease-free water. Adjust the pH to 8.3-8.5 using 1 M HCl or 1 M NaOH, then bring the final volume to 50 mL.

  • Purification Solutions:

    • Ethanol (B145695) Precipitation: 3 M Sodium Acetate (pH 5.2), 100% cold ethanol, 70% cold ethanol.

    • Size-Exclusion Chromatography: Appropriate desalting columns (e.g., Glen Gel-Pak™) and elution buffer (e.g., nuclease-free water).

Conjugation Reaction Protocol
  • In a microcentrifuge tube, dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM.

  • Add a 5- to 10-fold molar excess of the dissolved this compound ester solution to the oligonucleotide solution. A higher excess may be required depending on the reactivity of the oligo.

  • Vortex the mixture gently and incubate for 1-3 hours at room temperature (25°C), protected from light by wrapping the tube in aluminum foil. For convenience, the reaction can also proceed overnight.

Experimental Workflow

The diagram below outlines the complete workflow from reagent preparation to final product characterization.

Caption: Workflow for this compound ester conjugation to oligonucleotides.

Purification of the Labeled Oligonucleotide

Purification is a critical step to remove unreacted, hydrolyzed dye and any remaining unconjugated oligonucleotide.

a. Ethanol Precipitation:

  • To the reaction mixture, add 1/10th volume of 3 M sodium acetate.

  • Add 3 volumes of cold 100% ethanol.

  • Incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 20-30 minutes.

  • Carefully discard the supernatant, which contains the excess dye.

  • Wash the pellet with cold 70% ethanol and centrifuge again.

  • Remove the supernatant and air-dry or vacuum-dry the pellet.

  • Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable buffer. Note: This method is quick but may not remove all free dye. For applications requiring high purity, chromatographic methods are recommended.

b. Size-Exclusion Chromatography (SEC):

  • Use a desalting column (e.g., Glen Gel-Pak™) equilibrated with nuclease-free water.

  • Apply the reaction mixture to the column.

  • The larger, labeled oligonucleotide will elute first, while the smaller, unconjugated dye molecules are retained and elute later.

  • Collect the fractions containing the colored conjugate and pool them.

c. High-Performance Liquid Chromatography (HPLC):

  • Reverse-phase HPLC (RP-HPLC) is the most effective method for achieving high purity.

  • The hydrophobic dye attached to the oligonucleotide increases its retention time on a C18 column compared to the unlabeled oligonucleotide.

  • This method effectively separates the labeled product from both the free dye and the unreacted oligonucleotide.

Characterization and Data Analysis

The final product should be characterized to determine the concentration of the oligonucleotide, the concentration of the dye, and the Degree of Labeling (DOL).

a. UV-Vis Spectroscopy:

  • Acquire an absorbance spectrum of the purified conjugate from 220 nm to 600 nm.

  • Measure the absorbance at 260 nm (A260) and at the absorbance maximum for AF555, which is ~555 nm (Amax).

b. Calculation of Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each oligonucleotide.

  • Calculate Oligonucleotide Concentration:

    • The dye also absorbs light at 260 nm. This contribution must be subtracted to accurately determine the oligonucleotide concentration.

    • A Correction Factor (CF) is used: CF = A280 of dye / Amax of dye. For AF555, this value is approximately 0.08.

    • Corrected A260 = A260, measured - (Amax, measured × CF)

    • Oligo Conc. (M) = Corrected A260 / εoligo

      • εoligo is the molar extinction coefficient of the oligonucleotide at 260 nm.

  • Calculate Dye Concentration:

    • Dye Conc. (M) = Amax, measured / εdye

      • εdye for AF555 is 155,000 cm-1M-1.

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Oligonucleotide Concentration (M)

An ideal DOL is typically between 0.5 and 1 for a single-labeled oligonucleotide.

Logic for DOL Calculation

The diagram below shows the logical steps for calculating the Degree of Labeling.

G start Measure Absorbance of Purified Conjugate A260 Read A₂₆₀ start->A260 Amax Read Aₘₐₓ (at ~555 nm) start->Amax correct_A260 Calculate Corrected A₂₆₀ A₂₆₀_corr = A₂₆₀ - (Aₘₐₓ × CF) A260->correct_A260 calc_dye Calculate [Dye] [Dye] = Aₘₐₓ / ε_dye Amax->calc_dye Amax->correct_A260 calc_dol Calculate DOL DOL = [Dye] / [Oligo] calc_dye->calc_dol calc_oligo Calculate [Oligo] [Oligo] = A₂₆₀_corr / ε_oligo correct_A260->calc_oligo calc_oligo->calc_dol end Final DOL Value calc_dol->end

Caption: Logical workflow for calculating the Degree of Labeling (DOL).

Quantitative Data Summary

The following tables provide key quantitative data for this compound ester and typical reaction parameters.

Table 1: Properties of this compound Ester

PropertyValueReference
Excitation Maximum (Ex)~555 nm
Emission Maximum (Em)~572 nm
Molar Extinction Coefficient (ε)155,000 cm-1M-1
Reactive GroupN-Hydroxysuccinimide Ester
ReactivityPrimary Amines
Molecular Weight~1250 g/mol

Table 2: Recommended Reaction Parameters

ParameterRecommended ValueNotes
Oligo Concentration0.3 - 0.8 mMHigher concentration can improve reaction efficiency.
Dye to Oligo Molar Ratio5:1 to 10:1May need optimization based on oligo sequence and reactivity.
Reaction Buffer0.1 M Sodium BicarbonateMust be amine-free.
Reaction pH8.3 - 8.5Optimal for balancing amine reactivity and NHS ester hydrolysis.
Reaction Time1 - 3 hoursCan be extended to overnight.
TemperatureRoom Temperature (~25°C)
Solvent for DyeAnhydrous DMSO or DMFCrucial to prevent premature hydrolysis of the NHS ester.

Storage and Handling

  • This compound Ester: Store at -20°C, desiccated and protected from light. Once dissolved in DMSO, use immediately or store in small aliquots at -20°C for a short period.

  • Labeled Oligonucleotide: Store the final conjugate at -20°C in a nuclease-free buffer, protected from light. Repeated freeze-thaw cycles should be avoided. For long-term storage, lyophilization is recommended.

References

Application Notes and Protocols for AF555 NHS Labeling in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor 555 (AF555) NHS ester is a bright, photostable, and amine-reactive fluorescent dye widely used for labeling proteins and other biomolecules in living cells.[1][2] Its succinimidyl ester (NHS ester) moiety reacts efficiently with primary amines on the cell surface, forming stable covalent bonds.[3][4] This allows for robust and long-term tracking of cell surface proteins, making it an invaluable tool for studying dynamic cellular processes such as protein trafficking, receptor signaling, and cell-cell interactions.[3][4]

These application notes provide detailed protocols for labeling live mammalian cells with AF555 NHS ester, assessing potential cytotoxicity, and examples of its application in studying signaling pathways.

Key Features of this compound Ester

PropertyValueReference
Excitation Maximum555 nm[5]
Emission Maximum565 nm[2]
Molar Extinction Coefficient~155,000 cm⁻¹M⁻¹[5]
Quantum YieldHigh[1]
PhotostabilityHigh[1][2]
SolubilityWater-soluble[6]
pH SensitivityInsensitive from pH 4 to 10[5]

Experimental Protocols

Protocol for Labeling Live Cell Surface Proteins with this compound Ester

This protocol is adapted for both adherent and suspension cells.[3][7] Optimization of dye concentration and incubation time is crucial to achieve sufficient labeling while minimizing cytotoxicity.[8]

Materials:

  • This compound Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Adherent or suspension cells in culture

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation:

    • Adherent Cells: Seed cells in a suitable imaging dish or plate and grow to the desired confluency (typically 70-80%).

    • Suspension Cells: Culture cells to the desired density. On the day of the experiment, harvest cells by centrifugation (e.g., 300 x g for 5 minutes) and wash once with warm PBS.

  • This compound Ester Stock Solution Preparation:

    • Bring the vial of this compound ester to room temperature before opening to prevent condensation.

    • Prepare a 10 mg/mL stock solution by dissolving the this compound ester in anhydrous DMSO.[9]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.

  • Labeling Reaction:

    • Wash the cells twice with warm, serum-free PBS to remove any amine-containing media components.

    • Resuspend or cover the cells in a labeling buffer. A common choice is PBS at a pH of 7.2-7.4, as this provides a good balance for the NHS ester reaction and cell viability.[]

    • Dilute the this compound ester stock solution in the labeling buffer to the desired final concentration. It is critical to optimize this concentration (typically in the range of 1-25 µg/mL) for your specific cell type and application.

    • Add the this compound ester solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light. Incubation at 37°C may increase the rate of endocytosis.[8]

  • Quenching and Washing:

    • To stop the labeling reaction, add an equal volume of complete cell culture medium containing at least 10% FBS. The primary amines in the serum proteins will react with and quench any unreacted NHS ester.[11]

    • Incubate for 5-10 minutes.

    • Wash the cells three times with complete cell culture medium to remove any unbound dye.

  • Live-Cell Imaging:

    • Replace the wash medium with fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium supplemented with necessary components for cell health).

    • Proceed with live-cell imaging using appropriate filter sets for AF555 (Excitation/Emission: ~555/565 nm).

Protocol for Assessing Cytotoxicity of this compound Labeling

It is essential to determine the potential cytotoxic effects of the labeling procedure. Here are protocols for two common cytotoxicity assays: MTT and Annexin V staining.

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells labeled with a range of this compound ester concentrations

  • Unlabeled control cells

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density.

  • Label cells with different concentrations of this compound ester as described in Protocol 3.1. Include unlabeled and vehicle (DMSO) controls.

  • After labeling and washing, incubate the cells for a desired period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Add 100 µL of DMSO or a solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the unlabeled control cells.

Annexin V staining identifies apoptotic cells by binding to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

Materials:

  • Cells labeled with this compound ester

  • Unlabeled control cells

  • Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit

  • Propidium Iodide (PI) or 7-AAD for dead cell discrimination

  • Flow cytometer

Procedure:

  • Label cells with this compound ester as described in Protocol 3.1.

  • After the desired incubation period post-labeling, harvest the cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI (or 7-AAD) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Distinguish between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Data Presentation

Quantitative Data on AF555 Photostability

A study comparing the photobleaching lifetime of various dyes in live COS7 cells under continuous illumination demonstrated the superior photostability of a dye with a similar structure to AF555.

FluorophorePhotobleaching Lifetime (seconds)
CA-AF55523.6
CA(O4)-PF555314.4
CA-JFX5499.1
CA-TMR5.6

Data adapted from a study on a structurally similar dye, demonstrating the relative photostability in a live-cell context.

Template Table for this compound Ester Cytotoxicity Data (MTT Assay)

Researchers should generate their own data to determine the optimal, non-toxic concentration of this compound ester for their specific cell line and experimental conditions.

This compound Ester Conc. (µg/mL)Cell Line 1 (% Viability)Cell Line 2 (% Viability)Cell Line 3 (% Viability)
0 (Control)100100100
1
5
10
25
50
Template Table for this compound Ester Labeling Efficiency (Flow Cytometry)

Labeling efficiency can be quantified by measuring the percentage of labeled cells and the mean fluorescence intensity (MFI).

This compound Ester Conc. (µg/mL)% Labeled CellsMean Fluorescence Intensity (MFI)
0 (Control)0
1
5
10
25
50

Application Example: Tracking Epidermal Growth Factor Receptor (EGFR) Dynamics

This compound ester can be used to non-specifically label cell surface proteins to provide a general outline of the plasma membrane. This allows for the visualization of dynamic membrane events, such as receptor internalization, in response to ligand stimulation. Alternatively, a specific protein of interest, like the EGF ligand, can be labeled with this compound ester to track its interaction with its receptor.[12][13]

Protocol for Visualizing EGFR Internalization
  • Culture cells known to express EGFR (e.g., A431, HeLa) on imaging dishes.

  • Label the cell surface proteins with an optimized concentration of this compound ester following Protocol 3.1. This will provide a fluorescent outline of the plasma membrane.

  • After labeling, acquire baseline images of the cells.

  • Stimulate the cells with unlabeled EGF (e.g., 100 ng/mL).

  • Acquire time-lapse images to monitor the internalization of the AF555-labeled plasma membrane, which will appear as fluorescent vesicles moving into the cytoplasm.[14][15]

Mandatory Visualizations

Experimental Workflow for Live-Cell Labeling and Imaging

G cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis prep_adherent Adherent Cells: Seed on imaging dish wash1 Wash with serum-free PBS prep_adherent->wash1 prep_suspension Suspension Cells: Harvest and wash prep_suspension->wash1 add_dye Incubate with This compound Ester wash1->add_dye quench Quench with serum-containing medium add_dye->quench wash2 Wash to remove unbound dye quench->wash2 add_media Add imaging medium wash2->add_media image Live-Cell Imaging add_media->image analysis Data Analysis image->analysis

Caption: Workflow for labeling live cells with this compound ester.

Signaling Pathway: EGFR Activation and Internalization

G EGF EGF Ligand EGFR_mono EGFR (monomer) EGF->EGFR_mono Binding EGFR_dimer EGFR (dimer) EGFR_mono->EGFR_dimer Dimerization P_EGFR Phosphorylated EGFR EGFR_dimer->P_EGFR Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) P_EGFR->Adaptor Recruitment Endocytosis Clathrin-mediated Endocytosis P_EGFR->Endocytosis Signaling Downstream Signaling (e.g., Ras-MAPK) Adaptor->Signaling Endosome Endosome Endocytosis->Endosome

Caption: Simplified EGFR signaling and endocytosis pathway.

Logic Diagram for Cytotoxicity Assessment

G start Label cells with varying This compound concentrations mtt MTT Assay (Metabolic Activity) start->mtt annexin Annexin V Staining (Apoptosis) start->annexin mtt_result Measure Absorbance (Viability) mtt->mtt_result annexin_result Flow Cytometry (Apoptotic Cells) annexin->annexin_result conclusion Determine Optimal Non-Toxic Concentration mtt_result->conclusion annexin_result->conclusion

Caption: Decision-making workflow for assessing cytotoxicity.

References

Troubleshooting & Optimization

Technical Support Center: Prevention of AF555 NHS-Labeled Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering protein aggregation issues when labeling with Alexa Fluor™ 555 (AF555) NHS ester or other similar fluorescent dyes.

Frequently Asked Questions (FAQs)

Q1: Why is my AF555-labeled protein aggregating?

Protein aggregation after labeling with AF555 NHS ester is a common issue that can stem from several factors. The labeling process itself can introduce instability. Key causes include:

  • Increased Hydrophobicity : Many fluorescent dyes, including AF555, are hydrophobic. Covalently attaching these molecules to the protein surface increases its overall nonpolar character, which can promote hydrophobic interactions between protein molecules, leading to aggregation.[1][2]

  • High Dye-to-Protein Ratio (Over-labeling) : A high molar ratio of dye to protein can lead to the modification of multiple surface residues.[1] This can significantly alter the protein's native charge, structure, and physicochemical properties, increasing its tendency to aggregate.[1][2]

  • Suboptimal Buffer Conditions : The recommended pH for NHS ester labeling (typically pH 8.3-8.5) might not be optimal for the stability of your specific protein. Inappropriate pH, low ionic strength, or the absence of stabilizing agents can compromise protein stability and lead to aggregation.

  • High Protein Concentration : While efficient for labeling, high protein concentrations increase the proximity of protein molecules, enhancing the likelihood of intermolecular interactions that can initiate aggregation.

  • Physical Stress : Agitation, vortexing, or repeated freeze-thaw cycles can introduce mechanical stress, causing proteins to unfold and aggregate.

  • Pre-existing Aggregates : The initial, unlabeled protein solution may contain small amounts of aggregates that can act as seeds, accelerating the aggregation process during and after labeling.

Q2: How can I monitor my protein for aggregation?

Detecting aggregation early is crucial. Both visible and soluble, non-visible aggregates can be problematic. Here are some common methods:

  • Visual Inspection : The simplest method is to check for visible precipitation, cloudiness, or particulate matter in your protein solution.

  • UV-Vis Spectroscopy : An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering from large aggregates.

  • Size Exclusion Chromatography (SEC) : SEC is an excellent technique for separating and quantifying soluble aggregates. Aggregates will elute earlier than the monomeric protein.

  • Dynamic Light Scattering (DLS) : DLS is a non-invasive method that measures the size distribution of particles in a solution, making it ideal for detecting the presence of soluble aggregates and assessing the polydispersity of your sample.

  • Thermal Shift Assay (TSA) : Also known as Differential Scanning Fluorimetry (DSF), this method can assess how labeling affects the thermal stability of your protein. A decrease in the melting temperature (Tm) post-labeling can indicate a higher propensity for aggregation.

Q3: What is the ideal dye-to-protein molar ratio for labeling?

There is no single ideal ratio; it must be determined empirically for each protein. A common mistake is to use excessive amounts of the dye, leading to over-labeling and aggregation.

  • Starting Point : For antibodies, a starting molar ratio of 9:1 to 15:1 (dye:protein) is often suggested. For other proteins, a lower starting ratio of 1:1 to 5:1 may be necessary to minimize problems.

  • Optimization : It is critical to perform a titration experiment to find the optimal ratio that provides sufficient labeling for your application with minimal aggregation. The goal is to achieve the desired Degree of Labeling (DOL) without compromising protein stability.

Troubleshooting Guide

This section addresses specific problems you might encounter during your labeling experiments.

Problem: I see visible precipitation during or immediately after the labeling reaction.

This indicates significant protein aggregation. The following workflow can help you diagnose and solve the issue.

G cluster_0 start Precipitation Observed During/After Labeling check_ratio Is the dye:protein molar ratio high? start->check_ratio reduce_ratio Reduce Molar Ratio (e.g., by 50%) and re-run titration check_ratio->reduce_ratio Yes check_conc Is protein concentration high (>2 mg/mL)? check_ratio->check_conc No end_node Problem Solved reduce_ratio->end_node reduce_conc Lower protein concentration to 1-2 mg/mL for labeling check_conc->reduce_conc Yes check_buffer Is the buffer optimized for stability? check_conc->check_buffer No reduce_conc->end_node optimize_buffer Optimize Buffer: - Adjust pH - Increase ionic strength (150 mM NaCl) - Add stabilizers (see Table 1) check_buffer->optimize_buffer No check_temp Was the reaction run at room temperature? check_buffer->check_temp Yes optimize_buffer->end_node check_temp->optimize_buffer No lower_temp Perform reaction at 4°C (may require longer incubation) check_temp->lower_temp Yes lower_temp->end_node G cluster_0 prep 1. Prepare Protein - Buffer exchange into amine-free buffer - Filter (0.22 µm) to remove aggregates titrate 2. Optimize Molar Ratio - Perform dye:protein titration - Analyze DOL and aggregation (DLS/SEC) prep->titrate label 3. Labeling Reaction - Use optimal dye:protein ratio - Use optimized buffer (pH, stabilizers) - Incubate at 4°C or RT, protected from light titrate->label purify 4. Purification - Immediately purify via SEC - Exchange into final storage buffer label->purify qc 5. Quality Control - Measure protein concentration - Calculate final DOL - Assess aggregation (SEC/DLS) purify->qc store 6. Storage - Add cryoprotectant (e.g., 50% glycerol) - Aliquot, flash-freeze, and store at -80°C qc->store

References

Technical Support Center: Removing Unconjugated AF555 NHS Dye

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the removal of unconjugated AF555 NHS dye. This guide provides answers to frequently asked questions and solutions to common problems encountered during the purification of dye-protein conjugates.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound dye after a labeling reaction?

Removing excess, non-reacted dye is essential for several reasons. Firstly, it is critical for the accurate determination of the dye-to-protein ratio, also known as the Degree of Labeling (DOL).[1][2][3] The presence of free dye can lead to an overestimation of the DOL.[4] Secondly, unreacted dye can cause high background fluorescence and non-specific binding in downstream applications such as fluorescent imaging, leading to unreliable results.[5][6]

Q2: What are the most common methods for removing free this compound dye?

The most common methods for separating larger, labeled proteins from smaller, unconjugated dye molecules are based on size differences. These include:

  • Gel Filtration Chromatography (Size-Exclusion Chromatography): This technique uses porous beads to separate molecules by size.[7][8][9] Larger conjugated proteins pass through the column quickly, while smaller, free dye molecules enter the pores of the beads and are eluted later.[7][9] This method can be performed using gravity-flow columns or convenient, pre-packed spin columns for rapid cleanup.[6][8]

  • Dialysis: This method involves placing the sample in a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[10][11] The labeled protein is retained inside the membrane, while the small, unconjugated dye molecules diffuse out into a larger volume of buffer.[10][11][12]

Q3: How do I choose the best purification method for my experiment?

The choice of method depends on factors like sample volume, protein concentration, and the required purity.

  • Spin Columns are ideal for small sample volumes (typically 100 µL to 4 mL) and provide rapid purification with high protein recovery.[6][13] They are highly efficient for removing common small molecules like fluorescent dyes.[6]

  • Gravity-Flow Gel Filtration is suitable for larger sample volumes and does not require a centrifuge. However, it can result in some sample dilution.[14][15]

  • Dialysis is effective for large sample volumes and is a gentle method.[16] However, it is a time-consuming process, often requiring several hours to overnight with multiple buffer changes to ensure complete removal of the free dye.[10][12]

Q4: How can I confirm that all the free dye has been removed?

After purification, you can assess the removal of free dye by measuring the absorbance of the purified conjugate.[1][2] By calculating the Degree of Labeling (DOL), you can determine the average number of dye molecules per protein.[1] If the DOL is excessively high, it may indicate the presence of residual free dye.[2][17] For a more direct assessment, techniques like thin-layer chromatography (TLC) or HPLC can be used to check for the presence of free dye, although this is not typically necessary for routine applications.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of unconjugated this compound dye.

ProblemPotential CauseRecommended Solution
Insufficient Removal of Free Dye Column/Resin Overload: The amount of free dye exceeds the capacity of the column.Process the sample a second time using a new column.[15][18][19] For future experiments, consider increasing the resin volume or reducing the molar excess of the dye in the labeling reaction.
Non-covalent Binding: Hydrophobic dyes may bind non-covalently to proteins.Ensure complete removal of non-conjugated dye by using a robust method like gel filtration or extensive dialysis, as this is crucial for accurate DOL determination.[1]
Inadequate Dialysis: Insufficient dialysis time or too few buffer changes.Dialyze for a longer period (e.g., overnight) and perform at least three buffer changes with a dialysate volume at least 200 times greater than your sample volume.[10][12] Ensure constant, gentle stirring of the dialysis buffer.[10][16]
Incorrect Column Type: The gel filtration resin is not appropriate for the size of the dye molecule.Use a resin with an appropriate fractionation range, such as Sephadex G-25 or Bio-Gel P-6, which are effective at separating proteins (>5 kDa) from small molecules like dyes.[8]
Low Protein Recovery Non-specific Binding: The protein may be binding to the dialysis membrane or chromatography resin.For dialysis, siliconized tubes can help reduce protein loss. For spin columns, ensure you are using a column specifically designed for high protein recovery.[6] Some protein loss due to adherence to surfaces is common with most methods.[16]
Incorrect MWCO: The molecular weight cut-off (MWCO) of the dialysis membrane or ultrafiltration device is too high, leading to loss of the protein.Use a dialysis membrane with an MWCO that is significantly smaller than your protein of interest. For an IgG antibody (~150 kDa), a 12-14 kDa MWCO is appropriate.[16]
Protein Precipitation: The protein may have aggregated and precipitated during the purification process.Ensure the buffer conditions (pH, ionic strength) are optimal for your protein's stability throughout the process.[5] If the final protein concentration is low (<1 mg/mL), consider adding a stabilizing agent like BSA.[18]
Degree of Labeling (DOL) is Too High Residual Free Dye: Incomplete removal of unconjugated dye leads to an artificially high absorbance reading for the dye.Repeat the purification step. Size-exclusion chromatography is often recommended over passive dialysis for more thorough removal of excess reactive dyes.[17]
Over-labeling: The molar ratio of dye to protein in the initial reaction was too high.Optimize the labeling reaction by performing small-scale pilot reactions with varying molar ratios of the NHS ester to find the optimal condition that avoids over-labeling, which can cause aggregation and fluorescence quenching.[1][2][5]

Experimental Protocols & Workflows

Below are detailed methodologies for common dye removal techniques.

Protocol 1: Dialysis

This method is suitable for removing small molecules from larger proteins through a semi-permeable membrane.

Materials:

  • Dialysis tubing or cassette (e.g., 12-14 kDa MWCO for IgG antibodies)[16]

  • Dialysis Buffer (e.g., 1X PBS, pH 7.2-7.4)

  • Large beaker

  • Magnetic stir plate and stir bar

Procedure:

  • Prepare Membrane: Pre-wet the dialysis membrane according to the manufacturer's instructions.[12]

  • Load Sample: Transfer the protein-dye reaction mixture into the dialysis tubing/cassette and seal securely.

  • First Dialysis: Immerse the sealed tubing in a beaker containing dialysis buffer. The buffer volume should be at least 200-500 times the sample volume.[12]

  • Stir: Place the beaker on a magnetic stir plate and stir gently at 4°C.[16]

  • Incubate: Dialyze for at least 2-6 hours.[10][16]

  • Buffer Changes: Change the dialysis buffer and repeat the incubation. Perform at least three buffer changes to ensure complete removal of the free dye.[16] An overnight dialysis for the final step is common.[10][12]

  • Recover Sample: Carefully remove the sample from the tubing/cassette.

cluster_prep Preparation cluster_dialysis Dialysis Cycles cluster_final Final Step p1 Prepare Dialysis Membrane (Pre-wet) p2 Load Sample into Tubing/Cassette p1->p2 d1 Immerse in Buffer 1 (2-6 hours at 4°C with stirring) p2->d1 d2 Change Buffer Immerse in Buffer 2 (2-6 hours at 4°C with stirring) d1->d2 d3 Change Buffer Immerse in Buffer 3 (Overnight at 4°C with stirring) d2->d3 f1 Recover Purified Conjugate d3->f1

Caption: Workflow for removing unconjugated dye using dialysis.

Protocol 2: Gel Filtration Chromatography (Gravity Flow)

This protocol uses a gravity-flow desalting column to separate the labeled protein from free dye.

Materials:

  • Desalting Column (e.g., Sephadex G-25)[20]

  • Equilibration/Elution Buffer (e.g., 1X PBS, pH 7.2-7.4)

  • Collection tubes

Procedure:

  • Prepare Column: Remove the top and bottom caps (B75204) of the column. Allow the storage buffer to drain completely.

  • Equilibrate: Wash the column with 3-5 column volumes of Equilibration Buffer.[20]

  • Load Sample: Allow the equilibration buffer to drain until it is just above the top resin surface. Carefully load the entire protein-dye reaction mixture onto the center of the resin bed.[20]

  • Elute: As soon as the sample enters the resin, add Elution Buffer to the top of the column.

  • Collect Fractions: The larger, labeled protein will elute first. The free dye, which is smaller, will be retained longer and elute in later fractions. Collect the colored fractions containing your purified protein conjugate.

cluster_prep Column Preparation cluster_sep Separation cluster_collect Collection p1 Unpack Column Drain Storage Buffer p2 Equilibrate Column with Buffer p1->p2 s1 Load Sample onto Resin Bed p2->s1 s2 Add Elution Buffer s1->s2 c1 Collect Eluted Fractions (Protein elutes first) s2->c1

Caption: Workflow for dye removal using gravity-flow gel filtration.

Protocol 3: Spin Column Chromatography

This protocol uses a pre-packed spin column for rapid dye removal.

Materials:

  • Dye Removal Spin Column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Collection tubes

  • Variable-speed centrifuge

Procedure:

  • Prepare Column: Invert the column several times to resuspend the resin. Remove the bottom closure and place the column in a collection tube.

  • Remove Storage Buffer: Centrifuge the column for 2 minutes at 1,000 x g to remove the storage buffer.[13] Discard the flow-through.

  • Equilibrate (Optional but Recommended): Place the column in a new collection tube. Add equilibration buffer (e.g., 1X PBS) and centrifuge for 2 minutes at 1,000 x g.[13] Discard the flow-through.

  • Load Sample: Place the column in a new, clean collection tube. Slowly apply the protein-dye reaction mixture to the center of the compacted resin.[13]

  • Collect Sample: Centrifuge for 2 minutes at 1,000 x g to collect the purified, labeled protein.[13] The purified sample will be in the collection tube. The free dye remains in the resin.

  • Store: Store the purified protein protected from light.[18]

cluster_prep Column Preparation cluster_load Sample Loading & Collection cluster_final Result p1 Resuspend Resin Place in Collection Tube p2 Centrifuge (1,000 x g, 2 min) to Remove Storage Buffer p1->p2 p3 Optional: Equilibrate with Buffer and Centrifuge Again p2->p3 l1 Place Column in New Tube Apply Sample to Resin p3->l1 l2 Centrifuge (1,000 x g, 2 min) to Collect Purified Protein l1->l2 f1 Purified Conjugate in Tube (Free dye retained in column) l2->f1

Caption: Workflow for rapid dye removal using a spin column.

Data Summary Tables

Table 1: Comparison of Common Dye Removal Methods

FeatureDialysisGel Filtration (Gravity)Spin Column Chromatography
Principle Diffusion across a semi-permeable membrane[10][11]Size-exclusion chromatography[7][9]Size-exclusion chromatography[8]
Typical Sample Volume Wide range (µL to mLs)> 100 µL30 µL to 4 mL[6][13]
Processing Time Long (4 hours to overnight)[10]Moderate (15-30 minutes)Fast (< 10 minutes)[6]
Protein Recovery Good to ExcellentGood (can cause dilution)[14]Excellent (>95%)[6]
Key Advantage Gentle; handles large volumesNo centrifuge neededFast and high recovery
Key Disadvantage Very time-consuming[18]Potential for sample dilutionLimited by sample volume

Table 2: Typical Parameters for Spin Column Chromatography

ParameterValueReference
Recommended Protein Size > 7 kDa[13]
Centrifugation Speed 1,000 x g[13][18]
Centrifugation Time 2 minutes (for buffer removal & sample collection)[13]
Organic Solvent Limit ≤ 10% (e.g., DMF, DMSO)[13][18]
Sample pH Range 6.5 - 8.5[18]
NaCl Concentration ~150 mM[18]

References

AF555 NHS Ester Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF555 NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound ester for their labeling experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues related to its use, particularly concerning hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound ester and how does it work for labeling?

This compound (N-hydroxysuccinimide) ester is a reactive fluorescent dye used to covalently label proteins and other molecules containing primary amine groups (-NH₂). The NHS ester reacts with these amines, typically on lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond, thereby attaching the bright, orange-fluorescent AF555 dye. This dye is water-soluble and its fluorescence is pH-insensitive between pH 4 and 10.[1][2]

Q2: What is the primary competing reaction to a successful conjugation?

The primary competing reaction is the hydrolysis of the NHS ester by water.[3] This reaction inactivates the dye by converting the NHS ester into a non-reactive carboxylic acid, which can then no longer couple to the amine groups on the target molecule. This hydrolysis reaction is significantly influenced by pH.

Q3: What is the optimal pH for conjugating this compound ester?

The optimal pH for the reaction between an NHS ester and a primary amine is between 8.3 and 8.5.[4][5][6] In this pH range, the primary amines on the protein are sufficiently deprotonated and nucleophilic to react with the NHS ester, while the rate of hydrolysis is still manageable. At a lower pH, the amines are protonated and less reactive, while at a higher pH, the rate of hydrolysis increases significantly, reducing the conjugation efficiency.[6][7]

Q4: Which buffers are recommended for the conjugation reaction?

Amine-free buffers are essential to prevent competition with the target molecule. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, HEPES, and borate (B1201080) buffers.[7][8] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will react with the NHS ester.[7][9]

Q5: How should I prepare and store this compound ester?

This compound ester is sensitive to moisture and should be stored desiccated at -20°C to -80°C and protected from light.[7][10][11] Before opening, the vial should be allowed to warm to room temperature to prevent condensation.[7] For use, it is best to dissolve the NHS ester in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before the experiment.[2][6] Stock solutions in DMSO can be stored at -15°C for less than two weeks.[12]

Troubleshooting Guide

Problem: Low or No Labeling Efficiency

If you are observing poor conjugation results, consider the following potential causes and solutions.

Potential CauseRecommended Solution
NHS Ester Hydrolysis The this compound ester is moisture-sensitive.[3] Ensure the reagent is properly stored and handled. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[7] Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[6] Avoid repeated freeze-thaw cycles of the stock solution.[8]
Suboptimal pH The reaction is highly pH-dependent. Verify that the pH of your reaction buffer is within the optimal range of 8.3-8.5.[5][6] A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate hydrolysis.[6][7]
Incorrect Buffer Composition Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the NHS ester.[7][9] Use an amine-free buffer such as PBS, bicarbonate, or HEPES.[7][8] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to labeling.[9]
Low Protein Concentration In dilute protein solutions, the unimolecular hydrolysis reaction can outcompete the bimolecular conjugation reaction.[7] If possible, increase the concentration of your protein to 2-10 mg/mL to favor the labeling reaction.[9]
Presence of Competing Substances Substances other than buffers, such as sodium azide (B81097) (>3 mM), BSA, or gelatin, can interfere with the conjugation reaction.[3][9][12] It is recommended to remove these substances by dialysis or buffer exchange before starting the labeling process.
Problem: Protein Aggregation After Labeling
Potential CauseRecommended Solution
High Degree of Labeling Attaching too many hydrophobic dye molecules can lead to a decrease in the overall solubility of the protein, causing aggregation.
Optimize the molar ratio of this compound ester to your protein. It is recommended to perform small-scale pilot reactions with varying molar ratios (e.g., 5:1, 10:1, 15:1) to find the optimal degree of labeling for your specific protein.[12]
Unstable Protein The protein itself may be prone to aggregation under the reaction conditions (e.g., pH, temperature).
Ensure the chosen buffer and reaction conditions are suitable for maintaining the stability of your specific protein.

Experimental Protocols

Standard Protocol for Labeling IgG Antibodies with this compound Ester

This protocol is a general guideline for labeling approximately 1 mg of an IgG antibody. Optimization may be required for other proteins.

Materials:

  • This compound Ester

  • IgG antibody (in an amine-free buffer like PBS)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3-8.5

  • Anhydrous DMSO

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve or dilute the IgG antibody in PBS to a concentration of 5-10 mg/mL.[9]

    • Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to 8.3-8.5.[12]

  • Prepare the this compound Ester Solution:

    • Allow the vial of this compound ester to warm to room temperature before opening.

    • Immediately before use, dissolve the this compound ester in anhydrous DMSO to a concentration of 10 mg/mL.[12]

  • Perform the Conjugation Reaction:

    • While gently vortexing, add a 10-fold molar excess of the dissolved this compound ester to the antibody solution. For optimal results, it is recommended to test different molar ratios (e.g., 5:1, 10:1, 15:1, 20:1) in pilot experiments.[12]

    • Ensure the final concentration of DMSO in the reaction mixture is less than 10%.[12]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[12]

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[12]

    • Collect the fractions containing the fluorescently labeled antibody.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 555 nm (for the AF555 dye).

    • Calculate the DOL using the following formula: DOL = (A₅₅₅ × ε_protein) / [(A₂₈₀ - (A₅₅₅ × CF₂₈₀)) × ε_dye]

      • A₅₅₅ and A₂₈₀ are the absorbances at 555 nm and 280 nm, respectively.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of AF555 at 555 nm (155,000 M⁻¹cm⁻¹).[2]

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.08 for AF555).

  • Storage of the Conjugate:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a carrier protein like BSA (0.1%), aliquot, and store at -20°C or -80°C.[12]

Visualizations

AF555_Conjugation_Pathway cluster_reactants Reactants cluster_products Products cluster_side_reaction Competing Side Reaction AF555 This compound Ester (Reactive) Conjugate AF555-Protein Conjugate (Stable Amide Bond) AF555->Conjugate Desired Reaction (pH 8.3-8.5) Hydrolyzed Hydrolyzed AF555 (Non-reactive) AF555->Hydrolyzed Hydrolysis (Increases with pH) Protein Protein-NH₂ (Primary Amine) Protein->Conjugate H2O H₂O H2O->Hydrolyzed

Caption: Reaction pathways for this compound ester conjugation and hydrolysis.

Troubleshooting_Workflow start Start: Low Labeling Efficiency check_ph Is pH between 8.3-8.5? start->check_ph adjust_ph Adjust pH to 8.3-8.5 check_ph->adjust_ph No check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph->check_buffer buffer_exchange Perform buffer exchange (e.g., dialysis) check_buffer->buffer_exchange No check_reagent Was NHS ester handled properly? (anhydrous, fresh) check_buffer->check_reagent Yes buffer_exchange->check_reagent new_reagent Use fresh, anhydrous NHS ester solution check_reagent->new_reagent No optimize_ratio Optimize dye:protein ratio check_reagent->optimize_ratio Yes new_reagent->optimize_ratio end Successful Labeling optimize_ratio->end

Caption: Troubleshooting workflow for low this compound ester labeling efficiency.

pH_vs_Reaction_Rate cluster_rates Reaction Rates vs. pH cluster_conjugation Conjugation Rate cluster_hydrolysis Hydrolysis Rate low_ph Low pH (<7.5) conj_low Low hyd_low Low optimal_ph Optimal pH (8.3-8.5) conj_high High hyd_med Moderate high_ph High pH (>9.0) conj_med Decreasing hyd_high Very High

Caption: Relationship between pH and the rates of conjugation vs. hydrolysis.

References

Technical Support Center: AF555 NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AF555 NHS ester conjugates. Our goal is to help you improve your signal-to-noise ratio and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound ester and what is it used for?

A1: this compound ester (succinimidyl ester) is a bright, orange-fluorescent amine-reactive dye.[1] It is commonly used to fluorescently label proteins, antibodies, and other molecules containing primary amines (R-NH2) for use in various applications such as immunofluorescence, flow cytometry, and fluorescence microscopy.[2][3][4] The NHS ester moiety reacts with primary amines at a pH of 7-9 to form a stable, covalent amide bond.[5]

Q2: How should I store and handle this compound ester?

A2: Upon receipt, this compound ester should be stored at ≤–20°C, desiccated, and protected from light. Once reconstituted in an anhydrous solvent like DMSO or DMF, the solution is sensitive to moisture and should be used immediately or aliquoted and stored at -20°C or -80°C for short periods. It is crucial to allow the vial to warm to room temperature before opening to prevent condensation. Protein conjugates, on the other hand, should generally be stored at 4°C, protected from light, with a preservative like sodium azide. For long-term storage, it is recommended to aliquot and freeze at ≤–20°C.

Q3: What is the optimal pH for the conjugation reaction?

A3: The optimal pH range for the reaction between an NHS ester and a primary amine on a protein is typically between 8.0 and 9.0. A common buffer used is 0.1 M sodium bicarbonate at pH 8.3. At this pH, the primary amino groups are sufficiently deprotonated and reactive.

Q4: How do I determine the success of my conjugation reaction?

A4: The success of a conjugation reaction is typically assessed by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This is determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~555 nm for AF555).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Signal or No Signal Low Degree of Labeling (DOL): Insufficient dye conjugated to the protein.- Optimize dye-to-protein molar ratio: Experiment with different ratios (e.g., 5:1, 10:1, 15:1). - Verify buffer pH: Ensure the reaction buffer is between pH 8.0 and 9.0. - Check for interfering substances: Buffers containing primary amines (e.g., Tris, glycine) or ammonium (B1175870) salts will compete with the protein for the dye. Dialyze the protein against an amine-free buffer like PBS before labeling. - Increase protein concentration: A higher protein concentration (ideally >2 mg/mL) can improve labeling efficiency.
Inactive Dye: The this compound ester has hydrolyzed due to moisture.- Use fresh, anhydrous DMSO or DMF to reconstitute the dye immediately before use. - Store the dye properly: Keep the lyophilized dye desiccated at -20°C and protect from light. Allow the vial to warm to room temperature before opening.
Suboptimal Incubation Conditions: Reaction time or temperature may not be ideal.- Incubate for 1-2 hours at room temperature. For sensitive proteins, the reaction can be performed at 4°C overnight.
High Background Noise Excess Unbound Dye: Free dye in the conjugate solution can bind non-specifically to cells or tissues.- Purify the conjugate thoroughly: Use a gel filtration column (e.g., Sephadex G-25) or extensive dialysis to remove all unbound dye.
Over-labeled Protein: A very high DOL can sometimes lead to non-specific binding or aggregation of the conjugate.- Reduce the dye-to-protein molar ratio in the conjugation reaction. - Determine the optimal DOL experimentally. For antibodies, a DOL between 2 and 10 is often ideal.
Non-specific Antibody Binding: The antibody itself may be binding non-specifically.- Increase blocking: Use an appropriate blocking buffer (e.g., 5% BSA or serum from the secondary antibody host species) and increase the incubation time. - Use cross-adsorbed secondary antibodies if performing multiplexed experiments.
Photobleaching (Signal Fades Quickly) Inherent Photostability of the Dye: While AF555 is generally photostable, intense or prolonged exposure to excitation light will cause photobleaching.- Use an antifade mounting medium for microscopy samples. - Minimize exposure to light: Keep samples in the dark as much as possible and use the lowest laser power necessary for imaging. - Acquire images efficiently: Use optimal imaging settings to reduce exposure time.

Quantitative Data Summary

Parameter Value Reference
Excitation Maximum (Ex) ~555 nm
Emission Maximum (Em) ~565 nm
Molar Extinction Coefficient (at 555 nm) ~150,000 cm⁻¹M⁻¹
Typical Degree of Labeling (DOL) for IgG 4 - 7 moles of dye per mole of antibody
Recommended pH for Conjugation 8.0 - 9.0
Recommended Protein Concentration for Labeling ≥ 2 mg/mL

Experimental Protocols

Protocol 1: this compound Ester Conjugation to an Antibody

This protocol is a general guideline for labeling approximately 1 mg of an IgG antibody.

Materials:

  • 1 mg of purified antibody in an amine-free buffer (e.g., PBS)

  • This compound Ester

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate (pH 8.5-9.5)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer.

    • If the buffer contains amines (e.g., Tris), dialyze the antibody against PBS.

    • Add 1/10th the volume of 1 M sodium bicarbonate to the antibody solution to adjust the pH to ~8.3.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound ester to warm to room temperature before opening.

    • Immediately before use, dissolve 1 mg of this compound ester in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution.

  • Conjugation Reaction:

    • Calculate the volume of the dye stock solution needed for the desired dye-to-protein molar ratio (a 10:1 ratio is a good starting point).

    • Slowly add the calculated volume of the dye solution to the antibody solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Prepare a gel filtration column according to the manufacturer's instructions.

    • Apply the reaction mixture to the top of the column.

    • Elute the conjugate with PBS. The first colored band to elute is the labeled antibody. The second, slower-moving band is the free dye.

    • Collect the fractions containing the labeled antibody.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and 555 nm (A555).

    • Calculate the protein concentration and the DOL using the following formulas:

      • Protein Concentration (M) = [A280 - (A555 x 0.08)] / ε_protein

      • DOL = A555 / (ε_dye x Protein Concentration (M))

      • Where:

        • ε_protein for IgG is ~203,000 M⁻¹cm⁻¹

        • ε_dye for AF555 is ~150,000 M⁻¹cm⁻¹

        • 0.08 is a correction factor for the dye's absorbance at 280 nm.

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (if compatible with the downstream application) and store in aliquots at -20°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_storage Storage antibody_prep Prepare Antibody (Amine-free buffer, pH 8.3) conjugation Incubate 1 hr (Room Temperature, Dark) antibody_prep->conjugation dye_prep Prepare this compound Ester (Anhydrous DMSO) dye_prep->conjugation purification Purify Conjugate (Gel Filtration) conjugation->purification dol_calc Calculate DOL (Spectrophotometry) purification->dol_calc storage Store Conjugate (4°C or -20°C, Dark) dol_calc->storage

Caption: Experimental workflow for antibody conjugation with this compound ester.

troubleshooting_logic start Experiment Start low_signal Low/No Signal? start->low_signal high_bg High Background? low_signal->high_bg No check_dol Check DOL low_signal->check_dol Yes photobleaching Rapid Photobleaching? high_bg->photobleaching No purify Improve Purification high_bg->purify Yes success Successful Experiment photobleaching->success No antifade Use Antifade photobleaching->antifade Yes check_dye Check Dye Activity check_dol->check_dye check_buffer Check Buffer & pH check_dye->check_buffer check_buffer->high_bg optimize_dol Optimize DOL purify->optimize_dol blocking Optimize Blocking optimize_dol->blocking blocking->photobleaching minimize_light Minimize Light Exposure antifade->minimize_light minimize_light->success

Caption: Logical troubleshooting workflow for AF555 conjugate experiments.

References

Technical Support Center: AF555 NHS Photostability and Anti-fade Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alexa Fluor™ 555 (AF555) NHS ester and associated anti-fade reagents. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

AF555 NHS Ester: Properties and Handling

Q1: What are the spectral properties of AF555?

AF555 is a bright, orange-red fluorescent dye with an excitation maximum at approximately 555 nm and an emission maximum at around 565 nm.[1][2][3] It is spectrally similar to Cy®3, TRITC, and iFluor® 555.[1][4]

Table 1: Spectral Properties of AF555

PropertyValue
Excitation Maximum~555 nm[1][2]
Emission Maximum~565 nm[1][2]
Molar Extinction Coefficient~150,000 cm⁻¹M⁻¹[1]
Quantum Yield~0.10[5]

Q2: How should I store and handle this compound ester?

This compound ester is sensitive to light and moisture. For long-term storage (up to one year), it should be stored at -20°C to -80°C, desiccated, and protected from light.[6] For transportation, it can be kept at room temperature for up to three weeks.[7] Once dissolved in a solvent like DMSO or DMF, the solution's shelf-life may be reduced, even when stored at -20°C.[6]

Anti-Fade Reagents

Q3: Why is an anti-fade reagent necessary when imaging AF555?

All fluorophores, including AF555, are susceptible to photobleaching, which is the irreversible photochemical destruction of the dye molecule upon exposure to excitation light.[8][9] This leads to a decrease in fluorescence signal over time, which can compromise image quality and quantitative analysis.[8] Anti-fade reagents contain chemicals that scavenge reactive oxygen species, which are major contributors to photobleaching, thereby preserving the fluorescent signal.[10][11]

Q4: Which anti-fade reagents are recommended for use with AF555?

Several commercial anti-fade reagents are effective with Alexa Fluor™ dyes, including AF555. ProLong™ Gold and SlowFade™ Gold are specifically recommended for use with Alexa Fluor™ dyes.[12][13] Other reagents like Fluoro-Long™ have also been confirmed to be compatible with AF555.

Table 2: Common Anti-Fade Reagents for AF555

ReagentRefractive IndexCuring TimeKey Features
ProLong™ Gold1.47~24 hours[14][15]Hard-setting, good for long-term storage.[16]
SlowFade™ Gold1.42[12]Non-curingAllows for immediate imaging.[12]
ProLong™ Diamond1.47~24 hours[17]Offers high photostability.[12]
Vectashield®~1.47 (cured)[18]Hard-setting or non-settingWidely used, but may not be optimal for all cyanine-based dyes.[13]

Q5: Can I make my own anti-fade mounting medium?

While commercial formulations are optimized for performance and convenience, it is possible to prepare your own anti-fade medium. Common recipes include reagents like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) in a glycerol (B35011) and buffer solution.[13] However, consistency and effectiveness can vary, and some homemade reagents may not be compatible with all dyes.[13][18]

Troubleshooting Guides

Problem 1: Weak or No AF555 Signal

A faint or absent fluorescent signal can be a significant roadblock in imaging experiments. Use the following guide to diagnose and resolve this issue.

Table 3: Troubleshooting Weak or No AF555 Signal

Potential CauseRecommended Solution
Suboptimal Antibody Concentration Perform a titration to determine the optimal concentration for your primary and secondary antibodies.[19][20]
Poor Primary Antibody Performance Verify that the primary antibody is validated for your application and use a positive control to confirm its functionality.[19][20]
Incompatible Secondary Antibody Ensure the secondary antibody is specific to the species of the primary antibody and has been cross-adsorbed to minimize non-specific binding.[20]
Low Target Protein Expression Confirm protein expression using an alternative method like a western blot. Consider using a signal amplification technique if the target is known to have low abundance.[21]
Photobleaching Minimize the sample's exposure to excitation light.[8][9] Use an anti-fade mounting medium and reduce the intensity and duration of illumination.[8][11]
Incorrect Filter Sets Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of AF555.[22]
Sample Storage Issues Image freshly prepared slides when possible, as antigenicity can decrease over time. Store samples protected from light.[21]

Logical Diagram: Troubleshooting Weak Signal

weak_signal_troubleshooting start Weak or No Signal check_ab Check Antibody Concentration & Validity start->check_ab check_target Verify Target Expression start->check_target check_imaging Review Imaging Setup & Protocol start->check_imaging optimize_ab Titrate Antibodies & Use Positive Control check_ab->optimize_ab amplify_signal Use Signal Amplification check_target->amplify_signal optimize_imaging Minimize Light Exposure, Use Anti-Fade, Check Filters check_imaging->optimize_imaging resolved Signal Improved optimize_ab->resolved amplify_signal->resolved optimize_imaging->resolved

Caption: A workflow for diagnosing and resolving issues of weak or no fluorescence signal.

Problem 2: High Background Fluorescence

Excessive background signal can obscure specific staining and reduce the signal-to-noise ratio. The following table and diagram provide a systematic approach to troubleshooting high background.

Table 4: Troubleshooting High Background Fluorescence

Potential CauseRecommended Solution
Excessive Antibody Concentration Reduce the concentration of primary and/or secondary antibodies.[23]
Insufficient Washing Increase the number and duration of wash steps to remove unbound antibodies.[23][24] Consider adding a mild detergent like Tween-20 to the wash buffer.[23]
Non-Specific Antibody Binding Use a blocking buffer (e.g., normal serum from the species of the secondary antibody or BSA) to block non-specific sites.[24] Ensure secondary antibodies are cross-adsorbed.[20]
Autofluorescence Check for autofluorescence in an unstained control sample. If present, consider using a different fluorophore with a longer wavelength or use a spectral unmixing tool if available.[23]
Contaminated Reagents or Membrane Use clean tools and incubation trays.[25] For western blotting, consider using a low-fluorescence PVDF membrane.[25]
Drying of Sample Ensure the sample remains hydrated throughout the staining and mounting process.[25]

Logical Diagram: Troubleshooting High Background

high_background_troubleshooting start High Background check_staining Review Staining Protocol start->check_staining check_sample Assess Sample Properties start->check_sample check_reagents Verify Reagent Quality start->check_reagents optimize_staining Reduce Antibody Conc., Increase Washing, Optimize Blocking check_staining->optimize_staining address_autofluorescence Check Unstained Control, Use Different Fluorophore check_sample->address_autofluorescence use_clean_materials Use Clean Tools & Low-Fluorescence Membranes check_reagents->use_clean_materials resolved Background Reduced optimize_staining->resolved address_autofluorescence->resolved use_clean_materials->resolved

Caption: A decision tree for identifying and mitigating sources of high background fluorescence.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound Ester

This protocol provides a general procedure for conjugating this compound ester to proteins, such as antibodies.[6][26]

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • This compound ester

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate (pH 8.3-8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer to a final concentration of 2-5 mg/mL.[27] If the protein is in a buffer containing amines (like Tris), it must be dialyzed against an amine-free buffer.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound ester to warm to room temperature.

    • Dissolve the dye in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[6][28]

  • Labeling Reaction:

    • While gently stirring, add the dye stock solution to the protein solution. A common starting point is a 8-15 fold molar excess of dye to protein.[27][29]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[6]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.[26]

    • Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.

  • Determine Degree of Labeling (Optional):

    • Measure the absorbance of the conjugate at 280 nm and 555 nm to calculate the protein concentration and the degree of labeling.

  • Storage:

    • Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and storing at -20°C.[6]

protein_labeling_workflow prep_protein Prepare Protein in Bicarbonate Buffer reaction Mix Protein and Dye (1 hr, RT, Dark) prep_protein->reaction prep_dye Dissolve this compound in DMSO/DMF prep_dye->reaction purify Purify on Size-Exclusion Column reaction->purify characterize Characterize Conjugate (DOL) purify->characterize store Store Conjugate (4°C or -20°C) characterize->store

Caption: The process for mounting fixed cell samples using ProLong Gold anti-fade reagent.

References

Navigating the Nuances of NHS Ester Chemistry: A Guide to pH in AF555 Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support & Troubleshooting Center

For researchers, scientists, and drug development professionals leveraging fluorescent labeling, precision is paramount. The conjugation of Alexa Fluor™ 555 (AF555) NHS ester to proteins is a widely used technique, yet its success is critically dependent on a single, often overlooked parameter: pH. This technical guide provides a comprehensive overview of the effect of pH on the AF555 NHS labeling reaction, offering detailed protocols, troubleshooting advice, and quantitative data to empower you to optimize your experiments for maximal efficiency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with this compound ester?

The optimal pH range for reacting this compound ester with primary amines on a protein is between 8.3 and 8.5.[1][2][3][4] This pH provides the best balance between the reactivity of the amine groups and the stability of the NHS ester.

Q2: Why is pH so critical for the this compound labeling reaction?

The pH of the reaction buffer directly influences two competing reactions:

  • Amine Reactivity: The primary target of the NHS ester is the unprotonated primary amine (-NH2) found on lysine (B10760008) residues and the N-terminus of the protein. At a pH below their pKa (typically around 10.5 for lysine), these amine groups are predominantly protonated (-NH3+), rendering them non-nucleophilic and thus unreactive with the NHS ester.[1] As the pH increases towards the optimal range, more amine groups become deprotonated and available for labeling.

  • NHS Ester Hydrolysis: N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis, a reaction with water that renders the dye incapable of reacting with the protein. The rate of this hydrolysis reaction increases significantly with increasing pH.[1][5]

Therefore, the optimal pH is a compromise: high enough to ensure a sufficient concentration of reactive amines, but not so high that the hydrolysis of the this compound ester outcompetes the labeling reaction.

Q3: What happens if the pH of my reaction is too low?

If the pH is too low (e.g., below 7.5), the majority of the primary amines on your protein will be protonated. This dramatically reduces the rate of the labeling reaction, leading to low labeling efficiency and a low degree of labeling (DOL).[2][3]

Q4: What are the consequences of a pH that is too high?

A pH above the optimal range (e.g., pH 9.0 or higher) will lead to rapid hydrolysis of the this compound ester.[1][2][3] This competing reaction consumes the reactive dye, reducing the amount available to label the protein and resulting in a lower labeling yield.

Q5: What buffers are recommended for the this compound labeling reaction?

It is crucial to use an amine-free buffer for the labeling reaction, as buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester.[4] Recommended buffers include:

  • 0.1 M Sodium Bicarbonate, pH 8.3-8.5[2][6]

  • 0.1 M Sodium Phosphate, pH 8.3-8.5[6]

  • Phosphate-Buffered Saline (PBS) adjusted to pH 8.3-8.5

Troubleshooting Guide

Problem Potential Cause Solution
Low Labeling Efficiency / Low Degree of Labeling (DOL) Incorrect pH of reaction buffer: The pH may be too low, leading to protonated, unreactive amines.Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to the optimal range of 8.3-8.5 using a suitable base (e.g., 1 M sodium bicarbonate).
Hydrolysis of this compound ester: The pH may be too high, or the reaction was carried out for too long at room temperature.Ensure the pH does not exceed 8.5. For sensitive proteins or to minimize hydrolysis, consider performing the reaction at 4°C overnight.[7]
Presence of competing amines: The protein buffer may contain Tris, glycine, or other amine-containing compounds.Perform a buffer exchange into an amine-free buffer (e.g., PBS, sodium bicarbonate) before starting the labeling reaction.[4]
Inconsistent Labeling Results Fluctuations in pH during the reaction: The hydrolysis of the NHS ester can lead to a drop in pH during the reaction, especially in poorly buffered solutions.Use a buffer with sufficient buffering capacity (e.g., 0.1 M). For large-scale reactions, it may be necessary to monitor and adjust the pH during the incubation period.[3]
No Labeling Observed Complete hydrolysis of this compound ester: The dye may have been stored improperly or reconstituted in a non-anhydrous solvent.Always use fresh, high-quality anhydrous DMSO or DMF to reconstitute the this compound ester immediately before use. Store the solid dye desiccated and protected from light at -20°C.

Quantitative Data: The Impact of pH on NHS Ester Stability and Reactivity

To illustrate the critical balance governed by pH, the following tables summarize the effect of pH on the stability of NHS esters and the kinetics of the labeling reaction.

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures [1][5]

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.0Room Temperature~3.5 hours
8.5Room Temperature~3 hours
8.6410 minutes
9.0Room Temperature~2 hours

This table demonstrates the inverse relationship between pH and the stability of the NHS ester. As the pH increases, the half-life of the reactive ester decreases due to accelerated hydrolysis.

Table 2: Comparison of Amidation (Labeling) and Hydrolysis Reaction Rates of a Porphyrin-NHS Ester [1]

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125

This table highlights that while the rate of hydrolysis increases with pH, the desired amidation reaction is more significantly accelerated within the optimal pH range, leading to a higher yield of the labeled conjugate.

Experimental Protocol: Labeling a Protein with this compound Ester

This protocol provides a general guideline for labeling a protein with this compound ester. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • This compound Ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

    • Add 1/10th volume of the 1 M sodium bicarbonate reaction buffer to the protein solution to adjust the pH to ~8.3.

  • Prepare the this compound Ester Stock Solution:

    • Immediately before use, dissolve the this compound ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Slowly add the desired molar excess of the dissolved this compound ester to the protein solution while gently stirring or vortexing. A 10- to 20-fold molar excess is a common starting point.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purify the Labeled Protein:

    • Remove the unreacted this compound ester and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for AF555).

    • Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and AF555.

Visualizing the Workflow and Key Relationships

To further clarify the experimental process and the critical interplay of factors, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis protein_prep Prepare Protein (Amine-free buffer) adjust_ph Adjust pH to 8.3 (Add Bicarbonate Buffer) protein_prep->adjust_ph dye_prep Prepare this compound Ester (Anhydrous DMSO) labeling Incubate 1 hr at RT (Protected from light) dye_prep->labeling adjust_ph->labeling quench Quench Reaction (Add Tris Buffer) labeling->quench purify Purify Conjugate (Desalting Column) quench->purify analyze Analyze DOL (Spectrophotometry) purify->analyze

Caption: Experimental workflow for protein labeling with this compound ester.

ph_effect cluster_low_ph Low pH (< 7.5) cluster_optimal_ph Optimal pH (8.3 - 8.5) cluster_high_ph High pH (> 9.0) low_amine Amine is Protonated (R-NH3+) low_result Low Labeling Efficiency low_amine->low_result Poor Nucleophile opt_amine Amine is Deprotonated (R-NH2) opt_result High Labeling Efficiency opt_amine->opt_result Good Nucleophile opt_hydrolysis Moderate NHS Ester Hydrolysis opt_hydrolysis->opt_result Sufficient Reactive Dye high_hydrolysis Rapid NHS Ester Hydrolysis high_result Low Labeling Yield high_hydrolysis->high_result Depletion of Reactive Dye

Caption: The effect of pH on the this compound ester labeling reaction.

References

Validation & Comparative

A Head-to-Head Battle of Fluorophores: AF555 NHS vs. Cy3 for High-Performance Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of fluorophore is a critical decision that profoundly impacts the quality, reliability, and reproducibility of fluorescence microscopy data. Among the plethora of available dyes, Alexa Fluor 555 (AF555) and Cyanine3 (Cy3) are two of the most common fluorophores for labeling proteins, antibodies, and nucleic acids. This guide provides an objective, data-driven comparison of AF555 NHS ester and Cy3 NHS ester to inform your selection process for demanding fluorescence imaging applications.

At a Glance: Key Performance Metrics

The performance of a fluorophore is primarily dictated by its photophysical properties. Brightness, a function of how efficiently the dye absorbs and emits light, and photostability, its resistance to fading under illumination, are paramount for high-quality imaging. The spectral characteristics of AF555 and Cy3 are nearly identical, allowing for the use of the same filter sets.[1] However, their performance metrics show significant differences.

PropertyThis compound EsterCy3 NHS EsterReference(s)
Excitation Maximum ~555 nm~550-555 nm[1][2][3]
Emission Maximum ~565-572 nm~569-572 nm[2][4]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~155,000~150,000[4][5]
Quantum Yield ~0.10>0.15[6]
Relative Brightness BrighterLess Bright[1][7][8]
Photostability More PhotostableLess Photostable[1][9][10][11]
pH Sensitivity Insensitive (pH 4-10)Insensitive (pH 4-10)[4][5]
Water Solubility HighGood[4][5]

Deeper Dive into Performance

Brightness and Photostability: The AF555 Advantage

While the molar extinction coefficients and quantum yields appear comparable on paper, experimental data consistently demonstrates that AF555 conjugates are significantly brighter and more photostable than their Cy3 counterparts.[1] This increased brightness allows for the detection of low-abundance targets and the use of lower laser power, which in turn reduces phototoxicity in live-cell imaging.

The superior photostability of AF555 is a crucial advantage for applications requiring long or repeated exposures, such as time-lapse imaging or z-stack acquisition for 3D reconstruction.[10] In one study, after 95 seconds of continuous illumination, AF555 retained almost 90% of its initial fluorescence, whereas Cy3 retained only about 75%.[9] This allows for longer image acquisition times, resulting in a better signal-to-noise ratio.[1]

Degree of Labeling and Self-Quenching

A key differentiator between the two dyes is their performance at high degrees of labeling (DOL). Cy3 is prone to self-quenching, where high concentrations of the dye on a single protein lead to a decrease in fluorescence.[4][7] In contrast, AF555 conjugates remain highly fluorescent even at high DOLs.[1][8] This makes AF555 a more robust choice for achieving the brightest possible conjugates without the risk of diminished fluorescence.[8] For the detection of low-abundance targets, AF555 is recommended as it can be attached to proteins at high molar ratios without significant self-quenching.[4]

Experimental Protocols

The following are generalized protocols for protein labeling and photostability assessment. It is crucial to optimize these protocols, particularly the dye-to-protein ratio, for your specific protein of interest.

Protein Labeling with AF555/Cy3 NHS Ester

Objective: To covalently label a protein with either AF555 or Cy3 NHS ester.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-8.0, at 2-10 mg/mL)

  • This compound Ester or Cy3 NHS Ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium Bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

Methodology:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer. Buffers containing Tris or glycine (B1666218) must be removed via dialysis or buffer exchange.[12]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[12]

  • Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to approximately 8.3.[12]

  • Conjugation Reaction: While gently stirring, slowly add the reactive dye solution to the protein solution. A typical starting point for the molar ratio of dye to protein is between 5:1 and 15:1.[12]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[12]

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[12]

Quantitative Photostability Comparison

Objective: To measure and compare the photobleaching rates of AF555 and Cy3.

Materials:

  • Equimolar concentrations of AF555- and Cy3-labeled proteins in a suitable buffer (e.g., PBS).

  • Microscope with a stable light source (e.g., laser).

  • Appropriate filter sets for AF555/Cy3.

  • A sensitive camera.

  • Capillary tubes or a microscope slide with a coverslip.

Methodology:

  • Sample Preparation: Place equal molar concentrations of the fluorescently labeled proteins into capillary tubes or onto a microscope slide.[1]

  • Image Acquisition Setup: Place the sample on the microscope stage and focus on the fluorescent solution.

  • Continuous Illumination: Continuously illuminate the sample with the excitation light source.

  • Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 5 seconds) over a set period (e.g., 100 seconds).[1]

  • Data Analysis: Measure the mean fluorescence intensity of a defined region of interest in each image over time.

  • Normalization: Normalize the fluorescence intensity of each time point to the initial intensity (time zero).

  • Comparison: Plot the normalized fluorescence intensity versus time for both dyes to compare their photobleaching profiles.

Visualizing the Processes

To better understand the chemical and experimental workflows, the following diagrams illustrate the key processes.

NHS_Ester_Reaction NHS Ester Reaction with Primary Amine cluster_reactants Reactants cluster_products Products Protein Protein H₂N- Labeled_Protein Labeled Protein Stable Amide Bond Protein:amine->Labeled_Protein Reaction at pH ~8.3 NHS_Ester Fluorophore-NHS Ester Succinimidyl Ester NHS_Ester:ester->Labeled_Protein NHS_leaving_group N-hydroxysuccinimide (byproduct) Labeled_Protein->NHS_leaving_group releases

Caption: Covalent labeling via NHS ester chemistry.

Immunofluorescence_Workflow Immunofluorescence Experimental Workflow A Cell Seeding & Fixation B Permeabilization A->B C Blocking B->C D Primary Antibody Incubation C->D E Wash Steps D->E F Secondary Antibody (AF555 or Cy3 conjugated) Incubation E->F G Final Wash Steps F->G H Mounting & Coverslipping G->H I Fluorescence Microscopy H->I

Caption: A typical immunofluorescence workflow.

Conclusion: Making the Right Choice

For most fluorescence microscopy applications, this compound ester emerges as the superior choice over Cy3 NHS ester.[12] Its enhanced brightness and photostability translate directly to higher quality data with improved signal-to-noise ratios, which is especially critical for detecting low-abundance targets or for imaging protocols that require extended light exposure.[1][10][12] While Cy3 remains a viable and widely used fluorophore, researchers aiming for the highest sensitivity and most robust, reproducible results should strongly consider AF555 for their labeling needs.[12] The advantages of AF555 often outweigh any potential cost differences, providing greater confidence in the final experimental data.

References

A Head-to-Head Comparison of AF555 NHS and Alexa Fluor 555 Photostability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based applications, the photostability of a fluorophore is a critical parameter that directly impacts the quality and reliability of experimental data. This guide provides an objective comparison of the photostability of two widely used orange-fluorescent dyes: AF555 NHS and Alexa Fluor 555.

Quantitative Photostability Comparison

The following table summarizes key photophysical properties related to the photostability of Alexa Fluor 555 and Cy3, highlighting the superior performance of the Alexa Fluor dye. Given the demonstrated spectroscopic equivalence, it is reasonable to infer that AF555 would exhibit photostability performance on par with Alexa Fluor 555.

PropertyAlexa Fluor 555Cy3Reference
Relative Photostability Significantly more photostableLess photostable
Fluorescence Quantum Yield ~0.10*~0.15

*Note: The fluorescence quantum yield was measured for the free succinimidyl ester derivative in aqueous solution.

Experimental Protocol for Photostability Measurement

To empirically determine and compare the photostability of fluorophores like this compound and Alexa Fluor 555, a standardized protocol for measuring photobleaching is essential. The following methodology outlines a general workflow for such an experiment.

I. Sample Preparation
  • Conjugation: Covalently label the protein or molecule of interest with this compound and Alexa Fluor 555 NHS ester according to the manufacturer's protocols. Ensure a similar degree of labeling for both dyes to allow for a fair comparison.

  • Immobilization: Immobilize the fluorescently labeled molecules on a glass coverslip. This can be achieved through methods such as biotin-streptavidin interactions or by allowing the protein to adhere to a poly-L-lysine coated surface.

  • Mounting: Mount the coverslip onto a microscope slide with a suitable imaging buffer. For direct photostability comparison, it is recommended to use a buffer without antifade reagents.

II. Image Acquisition
  • Microscope Setup: Use a fluorescence microscope (e.g., confocal or total internal reflection fluorescence - TIRF) equipped with a laser line appropriate for exciting both fluorophores (e.g., 561 nm).

  • Imaging Parameters:

    • Define a region of interest (ROI) for imaging.

    • Set the laser power to a constant and identical level for all experiments.

    • Use the same objective lens and camera settings for all acquisitions.

  • Time-Lapse Imaging: Acquire a time-lapse series of images of the immobilized fluorophores. The time interval between frames and the total duration of the acquisition should be chosen to capture a significant decrease in fluorescence intensity due to photobleaching.

III. Data Analysis
  • Intensity Measurement: For each time point in the series, measure the mean fluorescence intensity of individual fluorescent spots.

  • Background Correction: Subtract the background fluorescence from each measurement.

  • Normalization: Normalize the fluorescence intensity of each spot to its initial intensity at the beginning of the time series.

  • Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time.

  • Half-Life Determination: Calculate the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

G Experimental Workflow for Photostability Comparison cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis conjugation Fluorophore Conjugation (this compound & Alexa Fluor 555) immobilization Immobilization on Coverslip conjugation->immobilization mounting Mounting on Microscope Slide immobilization->mounting setup Microscope Setup (e.g., 561 nm laser) mounting->setup timelapse Time-Lapse Imaging setup->timelapse measurement Fluorescence Intensity Measurement timelapse->measurement correction Background Correction & Normalization measurement->correction curve Generate Photobleaching Curves correction->curve halflife Calculate Photobleaching Half-Life (t½) curve->halflife conclusion Compare Photostability halflife->conclusion

Caption: A flowchart outlining the key steps for comparing the photostability of fluorescent dyes.

Conclusion

Both this compound and Alexa Fluor 555 are excellent choices for fluorescence applications demanding high photostability. The available data strongly indicates that their performance in this regard is comparable and significantly superior to that of older generation dyes like Cy3. For experiments requiring long-term imaging or intense illumination, either of these fluorophores will provide robust and reliable performance, minimizing data artifacts caused by photobleaching and enabling the acquisition of high-quality, quantitative data.

References

A Comparative Analysis of the Quantum Yield of AF555 NHS and Other Leading Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of biological imaging and drug development, the selection of a fluorescent probe is a critical decision that can significantly impact experimental outcomes. The quantum yield of a fluorophore, a measure of its fluorescence efficiency, is a key parameter in this selection process. This guide provides an objective comparison of the quantum yield of AF555 NHS ester with other widely used fluorophores in a similar spectral range: Cy3 NHS ester and Alexa Fluor 555 NHS ester. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Quantitative Comparison of Quantum Yields

The following table summarizes the fluorescence quantum yield of this compound ester and its alternatives. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence, resulting in a brighter signal.

FluorophoreQuantum Yield (Φ)Reference
This compound EsterSimilar to Alexa Fluor 555[1][2]
Alexa Fluor 555 NHS Ester0.10[3][4]
Cy3 NHS Ester0.31

Note: While a specific numerical quantum yield for this compound ester is not publicly available, independent research has demonstrated that its relative quantum yield is highly similar to that of Alexa Fluor 555.[1] It is also noteworthy that an enhanced version of Cy3, Cy3B, exhibits a significantly higher quantum yield of >0.7.

Experimental Protocol: Comparative Quantum Yield Measurement

The determination of the fluorescence quantum yield of a fluorophore is most commonly achieved using the comparative method. This technique involves comparing the fluorescence intensity of the sample under investigation to a standard with a known, well-established quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorophore of interest (e.g., this compound ester)

  • Quantum yield standard (e.g., Rhodamine 6G in ethanol (B145695), Φ = 0.95)

  • Spectroscopic grade solvent (e.g., ethanol or phosphate-buffered saline, pH 7.2)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the fluorophore of interest and the quantum yield standard in the chosen solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance spectra of all dilutions of the sample and the standard. Record the absorbance at the excitation wavelength that will be used for the fluorescence measurements.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • Measure the fluorescence emission spectrum for each dilution of the sample and the standard. The emission range should cover the entire fluorescence band.

    • Ensure that the excitation and emission slit widths are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each dilution of the sample and the standard.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Determine the gradient (slope) of the linear fit for both plots.

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_X) is calculated using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X^2 / n_ST^2)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients of the plots for the sample and the standard, respectively.

    • n_X and n_ST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term becomes 1.

Experimental Workflow

The following diagram illustrates the key steps in the comparative method for determining the quantum yield of a fluorophore.

G cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Sample Solutions (Varying Concentrations) abs_measurement Measure Absorbance (at Excitation Wavelength) prep_sample->abs_measurement prep_standard Prepare Standard Solutions (Varying Concentrations) prep_standard->abs_measurement fluor_measurement Measure Fluorescence Emission (Integrated Intensity) abs_measurement->fluor_measurement plot_data Plot Integrated Fluorescence vs. Absorbance fluor_measurement->plot_data calc_gradient Calculate Gradients (Sample & Standard) plot_data->calc_gradient calc_qy Calculate Quantum Yield (Using Comparative Formula) calc_gradient->calc_qy result Quantum Yield of Sample calc_qy->result

Caption: Workflow for comparative quantum yield measurement.

References

A Head-to-Head Comparison: AF555 NHS Ester vs. TRITC for Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of fluorescent probes, the choice between different dyes can significantly impact the quality and reliability of experimental data. This guide provides an objective comparison of two commonly used fluorophores in the orange-red spectral region: Alexa Fluor™ 555 (AF555) NHS ester and Tetramethylrhodamine (B1193902) isothiocyanate (TRITC). We delve into their brightness and photostability, supported by quantitative data and detailed experimental protocols to aid in making an informed decision for your specific research needs.

Brightness and Photostability: A Quantitative Overview

The brightness of a fluorophore is a critical parameter for achieving a high signal-to-noise ratio in fluorescence imaging and other detection methods. It is determined by the molar extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability, or the resistance to photobleaching (irreversible loss of fluorescence upon light exposure), is crucial for applications requiring long or intense illumination, such as time-lapse imaging.

Here is a summary of the key spectral and photophysical properties of AF555 NHS ester and TRITC:

PropertyThis compound EsterTRITC (Isomer Mix)
Excitation Maximum (nm) 555547 - 552[2][3]
Emission Maximum (nm) 565572 - 578[2][3]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) 150,000~85,000[2]
Quantum Yield (Φ) 0.10Not widely reported
Calculated Brightness (ε x Φ) 15,000Not available

Note: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. A higher value indicates a theoretically brighter fluorophore.

Experimental Protocol: Assessing Fluorophore Photostability

To empirically determine and compare the photostability of this compound ester and TRITC in your specific experimental setup, the following protocol for measuring the rate of photobleaching can be employed. This method involves time-lapse microscopy and quantification of the fluorescence intensity decay over time.

Objective: To quantify and compare the photobleaching rates of this compound ester and TRITC-labeled samples under controlled illumination.

Materials:

  • Microscope slides and coverslips

  • Mounting medium (without antifade reagents for this specific assessment)

  • Fluorescence microscope (confocal or epifluorescence) with appropriate filter sets for AF555 and TRITC

  • Digital camera for image acquisition

  • Image analysis software (e.g., ImageJ, FIJI)

  • Samples labeled with this compound ester and TRITC (e.g., antibodies, proteins, or cells)

Methodology:

  • Sample Preparation:

    • Prepare identical biological samples and label them with either this compound ester or TRITC according to standard protocols. Ensure similar degrees of labeling for a fair comparison.

    • Mount the samples on microscope slides using a mounting medium without any antifade reagents. The absence of these reagents is crucial for observing the intrinsic photostability of the fluorophores.

  • Microscopy and Image Acquisition:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Place the sample on the microscope stage and bring it into focus.

    • Using the same objective and magnification for all samples, locate a region of interest (ROI) with clear fluorescent labeling.

    • Set the imaging parameters (e.g., excitation intensity, exposure time, camera gain) to achieve a good signal-to-noise ratio without saturating the detector. Crucially, these parameters must be kept constant for all samples being compared.

    • Initiate a time-lapse acquisition, capturing images at regular intervals (e.g., every 10-30 seconds). The total acquisition time should be sufficient to observe a significant decrease in fluorescence for the less photostable dye.

  • Data Analysis:

    • Open the acquired time-lapse image series in your image analysis software.

    • Select multiple ROIs within the fluorescently labeled structures. Additionally, select a background ROI in an area devoid of fluorescence.

    • For each time point, measure the mean fluorescence intensity within each ROI and the background ROI.

    • Correct for background fluorescence by subtracting the mean background intensity from the mean intensity of each sample ROI at every time point.

    • Normalize the background-corrected fluorescence intensity for each ROI by dividing the intensity at each time point by the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time for both AF555 and TRITC.

    • The resulting curves represent the photobleaching profiles of the two dyes. A slower decay in fluorescence intensity indicates higher photostability. The photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) can be calculated from these curves for a quantitative comparison.

Visualizing the Experimental Workflow

To illustrate the logical flow of the photostability assessment, the following diagram was generated using the DOT language.

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare Identical Samples prep2 Label with AF555 or TRITC prep1->prep2 prep3 Mount on Slides (No Antifade) prep2->prep3 acq1 Set Constant Imaging Parameters prep3->acq1 To Microscope acq2 Acquire Time-Lapse Images acq1->acq2 an1 Measure ROI Intensity Over Time acq2->an1 Image Series an2 Background Correction an1->an2 an3 Normalize Fluorescence an2->an3 an4 Plot Photobleaching Curves an3->an4 an5 Calculate Photobleaching Half-life an4->an5 end Conclusion on Relative Photostability an5->end Compare Photostability

References

Validating AF555 NHS Conjugate Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing bioconjugation, ensuring the activity and efficacy of fluorescently labeled molecules is paramount. This guide provides a comprehensive comparison of AF555 NHS ester, a popular fluorescent dye for labeling biomolecules, with its common alternatives. We present supporting experimental data, detailed protocols for activity validation, and visual workflows to aid in experimental design and execution.

Performance Comparison of Fluorescent Dyes

The selection of a fluorescent dye for conjugation extends beyond its spectral properties. Factors such as brightness (a product of extinction coefficient and quantum yield), photostability, and the impact of conjugation on the biomolecule's function are critical considerations. AF555 is a bright and photostable dye, but several alternatives offer comparable or, in some contexts, advantageous properties.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative Brightness Claim
AF555 555565150,000~0.10[1][2]High
Cy3 ~550~570~150,000VariesBright, but prone to photobleaching[3][4]
DyLight 550 562576~150,000HighBrighter than AF555 in some studies[5]
Alexa Fluor 546 556573112,000~0.79Very bright and photostable

Note: Quantum yield can be highly dependent on the local environment and conjugation state. The values presented are for the free dye in aqueous solution and should be considered as a reference. Brightness is a complex parameter influenced by the entire optical system.

Experimental Protocols for Validating Conjugate Activity

Successful validation of an this compound conjugate involves confirming both the successful conjugation and the preservation of the biomolecule's biological activity. Here, we provide key experimental protocols using an anti-EGFR antibody as an example.

I. Protocol for this compound Ester Conjugation to an Antibody

This protocol outlines the fundamental steps for labeling an antibody with this compound ester.

Materials:

  • Anti-EGFR Antibody (or other protein of interest) in an amine-free buffer (e.g., PBS)

  • This compound Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (pH 8.3-8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Antibody Preparation: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.

  • Dye Preparation: Dissolve this compound ester in DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column equilibrated with PBS. The first colored band to elute is the antibody conjugate.

  • Determination of Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the conjugate at 280 nm (for the protein) and 555 nm (for AF555).

II. Protocol for Validating Conjugate Activity using ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method to quantify the binding activity of a fluorescently labeled antibody.

Materials:

  • Recombinant human EGFR protein

  • AF555-conjugated anti-EGFR antibody

  • Unconjugated anti-EGFR antibody (as a positive control)

  • 96-well ELISA plate

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (if using unconjugated primary for comparison)

  • TMB substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of recombinant EGFR (1-10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Add serial dilutions of the AF555-conjugated anti-EGFR antibody and the unconjugated anti-EGFR antibody to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection:

    • For the AF555-conjugate, directly measure the fluorescence at the appropriate excitation and emission wavelengths (Ex/Em: ~555/565 nm).

    • For the unconjugated antibody, add an HRP-conjugated secondary antibody, incubate, wash, and then add TMB substrate. Stop the reaction and measure absorbance at 450 nm.

  • Analysis: Compare the binding curves of the conjugated and unconjugated antibodies. A significant shift in the EC50 value for the conjugated antibody may indicate a loss of activity.

III. Protocol for Immunofluorescence Staining

Immunofluorescence (IF) staining allows for the visualization of the labeled antibody's ability to bind to its target in a cellular context.

Materials:

  • Cells expressing EGFR (e.g., A431 cells)

  • AF555-conjugated anti-EGFR antibody

  • Cell culture medium

  • Formaldehyde (B43269) or methanol (B129727) for fixation

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Grow A431 cells on coverslips to the desired confluency.

  • Fixation: Fix the cells with 4% formaldehyde for 15 minutes at room temperature.

  • Permeabilization: If targeting an intracellular epitope, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the AF555-conjugated anti-EGFR antibody (at a predetermined optimal concentration) for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for AF555 and DAPI. Specific membrane staining should be observed.

Visualization of Workflows and Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided.

G cluster_0 Antibody Labeling Workflow Antibody_in_Buffer Antibody in Amine-Free Buffer Conjugation Conjugation Reaction (1 hr, RT, dark) Antibody_in_Buffer->Conjugation AF555_NHS_Ester This compound Ester in DMSO AF555_NHS_Ester->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Labeled_Antibody AF555-Antibody Conjugate Purification->Labeled_Antibody

Caption: Workflow for labeling an antibody with this compound ester.

G cluster_1 Immunofluorescence Staining Workflow Cell_Culture Cell Culture on Coverslips Fixation Fixation Cell_Culture->Fixation Permeabilization Permeabilization (optional) Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Antibody Incubation with AF555-Antibody Blocking->Primary_Antibody Washing Washing Primary_Antibody->Washing Counterstain DAPI Counterstain Washing->Counterstain Mounting Mounting Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: General workflow for immunofluorescence staining.

A key application for fluorescently labeled antibodies is the study of cell signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway, crucial in cell proliferation and often dysregulated in cancer, is a prime example.

G cluster_2 Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Binding Grb2 Grb2 Dimerization->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Nuclear Translocation & Gene Expression

Caption: Simplified Epidermal Growth Factor Receptor (EGFR) signaling cascade.

By following these protocols and utilizing the comparative data provided, researchers can confidently validate the activity of their this compound conjugates and select the most appropriate fluorophore for their specific experimental needs, ultimately leading to more reliable and reproducible results.

References

A Researcher's Guide to Calculating the Degree of Labeling for AF555 NHS Ester and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of fluorescently labeled proteins is paramount for the accuracy and reproducibility of experimental results. The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule, is a critical quality control parameter.[1][2] An optimal DOL ensures a strong fluorescent signal without inducing artifacts such as fluorescence quenching or altered protein function.[2] This guide provides a comprehensive comparison of AF555 NHS ester with two common alternatives, Cy®3 NHS ester and DyLight™ 549 NHS ester, and offers a detailed protocol for calculating the DOL.

Comparative Analysis of Fluorescent Dyes

AF555, Cy3, and DyLight 549 are all bright, orange-red fluorescent dyes commonly used for labeling proteins, antibodies, and other biomolecules.[3][4][5] The choice of dye often depends on the specific application, instrumentation, and desired photophysical properties. The following table summarizes the key quantitative data for each dye, essential for the accurate calculation of the Degree of Labeling.

ParameterThis compound EsterCy®3 NHS EsterDyLight™ 549 NHS Ester (using DyLight™ 550 data)
Molar Extinction Coefficient (ε_dye) 155,000 cm⁻¹M⁻¹[4]150,000 cm⁻¹M⁻¹[6]150,000 cm⁻¹M⁻¹[7]
Maximum Absorbance (λ_max) 555 nm[4]550 nm[5]562 nm[7]
Correction Factor (CF₂₈₀) 0.08[8]0.08[9]0.081[7]
Spectrally Similar Dyes Tetramethylrhodamine[4]TAMRA, DyLight 549[3]Alexa Fluor 555, Cy3[7]

Note: The data for DyLight™ 549 NHS Ester is represented by the spectrally similar DyLight™ 550, as specific data for the 549 variant was not consistently available. Minor variations in molar extinction coefficients and correction factors may be observed between different suppliers.

The optimal DOL for antibodies typically falls within the range of 2 to 10.[1][2] However, excessively high DOL values can lead to fluorescence quenching, while low values may result in a weak signal.[2] Therefore, it is crucial to experimentally determine the optimal DOL for each specific protein and application.[2]

Experimental Protocol for Determining the Degree of Labeling

The following protocol outlines the spectrophotometric method for calculating the DOL of a protein labeled with an NHS ester dye. This procedure is generally applicable to all three compared dyes.

I. Materials
  • Labeled protein conjugate (e.g., antibody-AF555)

  • Purification resin (e.g., Sephadex® G-25) or dialysis equipment[9][10]

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

II. Procedure
  • Purification of the Conjugate: It is essential to remove any unconjugated dye from the labeled protein. This can be achieved through gel filtration chromatography or extensive dialysis against PBS.[2][9]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀).

    • Measure the absorbance at the maximum absorbance wavelength (A_max) of the specific dye (see table above).

    • If the absorbance readings are too high, dilute the sample with PBS and record the dilution factor.

  • Calculation of Degree of Labeling (DOL): The DOL is calculated using the Beer-Lambert law and correcting for the dye's absorbance at 280 nm.[11]

    Step 1: Calculate the molar concentration of the dye.

    • Dye Concentration (M) = A_max / (ε_dye × path length)

    • The path length of a standard cuvette is typically 1 cm.

    Step 2: Calculate the corrected absorbance of the protein at 280 nm.

    • Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀)

    Step 3: Calculate the molar concentration of the protein.

    • Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)

    • The molar extinction coefficient of a typical IgG antibody at 280 nm is approximately 210,000 M⁻¹cm⁻¹.[7]

    Step 4: Calculate the Degree of Labeling.

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Workflow for Degree of Labeling Calculation

The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the DOL.

DOL_Workflow cluster_experiment Experimental Steps cluster_calculation Calculation Steps node_labeling Protein Labeling (e.g., with this compound) node_purification Purification (Gel Filtration / Dialysis) node_labeling->node_purification Remove unbound dye node_measurement Spectrophotometric Measurement (A280 & Amax) node_purification->node_measurement Obtain purified conjugate node_dye_conc Calculate Dye Concentration node_measurement->node_dye_conc Use Amax node_prot_conc_correct Correct Protein Absorbance at 280 nm node_measurement->node_prot_conc_correct Use A280 & Amax node_dol Calculate Degree of Labeling (DOL) node_dye_conc->node_dol node_prot_conc Calculate Protein Concentration node_prot_conc_correct->node_prot_conc node_prot_conc->node_dol

Workflow for DOL calculation.

Signaling Pathway of Amine-Reactive Labeling

The fundamental chemistry behind the labeling process involves the reaction of the N-hydroxysuccinimidyl (NHS) ester of the fluorescent dye with primary amines on the protein, primarily the ε-amino groups of lysine (B10760008) residues.[12][13] This reaction forms a stable amide bond, covalently attaching the dye to the protein.

Amine_Labeling_Pathway cluster_reactants Reactants node_protein Protein-NH2 (Primary Amine) node_dye Dye-NHS Ester node_conjugate Protein-NH-CO-Dye (Stable Amide Bond) node_protein->node_conjugate Reaction at pH 8.3-8.5 node_dye->node_conjugate node_byproduct NHS

Amine-reactive labeling reaction.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for AF555 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory reagents is a critical component of modern research. For scientists and professionals in drug development, adherence to proper disposal protocols for fluorescent dyes such as AF555 NHS Ester is paramount to maintaining a safe working environment and complying with regulatory standards. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound Ester, ensuring that your laboratory practices are both safe and effective.

While specific hazard classifications may vary by supplier, it is prudent to handle amine-reactive fluorescent labels like this compound Ester with care and to dispose of them as chemical waste[1]. The primary directive from manufacturers is to "Dispose of contents/container in accordance with licensed collector's sorting instructions" and to "Avoid release to the environment"[1].

Immediate Safety and Handling

Before beginning any disposal procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Safety glasses or goggles
Hand Protection Nitrile or other chemically resistant gloves
Protective Clothing Lab coat
Respiratory Protection A dust mask (e.g., N95) is recommended for handling the solid powder form[1].

Waste Disposal Procedures

The correct disposal method for this compound Ester is contingent on its form: unreacted solid powder, concentrated solutions, dilute aqueous solutions, or contaminated labware. All waste generated from the use of this compound ester should be treated as chemical waste and segregated from regular trash[1].

Step 1: Waste Segregation and Collection

All waste containing this compound Ester must be collected in designated, clearly labeled, and sealed hazardous waste containers. The container material should be compatible with the solvents used, such as high-density polyethylene (B3416737) for solutions in DMSO or DMF[1].

Step 2: Managing Different Waste Streams

A. Unused or Expired Solid this compound Ester:

  • Do Not Dispose in Regular Trash : Solid powder must never be disposed of in regular trash receptacles.

  • Collection : The original vial containing the unused or expired product should be placed in a designated chemical waste container.

  • Labeling : The waste container must be labeled "Hazardous Waste" and include the chemical name "this compound Ester," along with any other information required by your institution's Environmental Health and Safety (EHS) department.

B. Concentrated Solutions (e.g., in DMSO or DMF):

  • Collection : All concentrated stock solutions should be collected in a sealed, labeled hazardous waste container.

  • No Drain Disposal : Never dispose of concentrated solutions of this compound Ester down the drain. Organic solvents like DMSO and DMF are unsuitable for sewer disposal.

C. Dilute Aqueous Solutions (from labeling reactions):

  • Quenching : Before collection, ensure the reactive NHS ester is quenched. Adjust the pH of the aqueous solution to between 7 and 8.5 with a suitable buffer, such as sodium bicarbonate. Allow the solution to stand at room temperature for several hours or overnight to ensure complete hydrolysis of the NHS ester.

  • Collection : Transfer the quenched solution to your designated aqueous hazardous waste container.

  • Consult EHS : Do not dispose of dilute solutions down the drain without explicit permission from your institution's EHS department. While some institutions may permit the disposal of very dilute, non-mutagenic fluorescent dyes via the sanitary sewer, this must be confirmed.

D. Contaminated Labware and Debris (e.g., pipette tips, gloves, gels):

  • Solid Waste Collection : All solid materials that have come into contact with this compound Ester, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, should be collected in a designated solid hazardous waste container.

Experimental Protocol: Quenching of Aqueous this compound Ester Solutions

This protocol details the steps to ensure the complete hydrolysis of the reactive NHS ester in aqueous solutions before disposal.

  • pH Adjustment : Measure the pH of the aqueous solution containing the this compound Ester. If the solution is acidic, add a small amount of a suitable buffer, such as sodium bicarbonate, until the pH is between 7.0 and 8.5.

  • Incubation : Allow the pH-adjusted solution to stand at room temperature for a minimum of several hours, or preferably overnight. This incubation period allows for the complete hydrolysis of the NHS ester, rendering it non-reactive.

  • Collection for Disposal : Following incubation, transfer the solution to a designated and clearly labeled aqueous hazardous waste container.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and proper disposal pathways for various forms of this compound Ester waste.

Start This compound Ester Waste Waste_Type Identify Waste Type Start->Waste_Type Solid Unused/Expired Solid Waste_Type->Solid Solid Concentrated Concentrated Solution (e.g., in DMSO, DMF) Waste_Type->Concentrated Concentrated Dilute Dilute Aqueous Solution Waste_Type->Dilute Dilute Contaminated Contaminated Labware (Tips, Gloves, etc.) Waste_Type->Contaminated Contaminated Solid_Disposal Collect in Labeled Solid Chemical Waste Container Solid->Solid_Disposal Concentrated_Disposal Collect in Labeled Liquid Chemical Waste Container Concentrated->Concentrated_Disposal Quench Quench NHS Ester (pH 7-8.5, Room Temp, several hours) Dilute->Quench Contaminated_Disposal Collect in Labeled Solid Chemical Waste Container Contaminated->Contaminated_Disposal EHS_Consult Consult Institutional EHS for Final Disposal Protocol Solid_Disposal->EHS_Consult Concentrated_Disposal->EHS_Consult Aqueous_Disposal Collect in Labeled Aqueous Waste Container Quench->Aqueous_Disposal Yes Aqueous_Disposal->EHS_Consult Contaminated_Disposal->EHS_Consult

References

Essential Safety and Operational Guide for Handling AF555 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for AF555 NHS Ester, a bright, orange-fluorescent dye commonly used for labeling primary amines in proteins and other molecules.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.

I. Personal Protective Equipment (PPE)

When handling this compound Ester, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety.[3] The following equipment should be worn at all times in the laboratory.[4]

Core PPE Requirements:

  • Gloves: Nitrile or latex gloves are required to prevent skin contact.[3]

  • Lab Coats: A long-sleeved lab coat should be worn to protect against splashes and skin exposure.[3]

  • Eye Protection: Safety glasses or goggles are mandatory to shield the eyes from potential chemical splashes.[3]

  • Face Shields: In situations where there is a significant risk of splashing, a face shield provides an additional layer of protection for the entire face.[3]

  • Closed-Toe Shoes: To prevent injuries from spills or falling objects, closed-toe shoes must be worn in the laboratory.[3]

For tasks with a higher risk of generating aerosols or dust, additional respiratory protection may be necessary.[5][6]

II. Chemical and Physical Properties

Understanding the properties of this compound Ester is fundamental to its safe handling and effective use.

PropertyValueReference
Appearance Dark red powder[7]
Molecular Weight ~1250 g/mol [2]
Excitation Maximum 552-555 nm[1][2][7]
Emission Maximum 566-572 nm[2][7][8]
Extinction Coefficient 155,000 cm⁻¹M⁻¹[2][8]
Solubility Water, DMSO, DMF[8]
pH Sensitivity pH-insensitive from pH 4 to 10[9][10]

III. Storage and Handling Protocols

Proper storage and handling are crucial for maintaining the stability and reactivity of this compound Ester.

Storage:

  • Store in a freezer at -20°C upon receipt.[5][7]

  • Protect from light and moisture at all times.[7][9]

  • The product can be transported at room temperature for up to 3 weeks.[7]

Handling:

  • Acclimatization: Before use, allow the vial to warm to room temperature to prevent condensation.

  • Reconstitution: The NHS ester is typically dissolved in high-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[10]

  • Reaction Conditions: The labeling reaction with primary amines is typically carried out in a sodium bicarbonate buffer at pH 8.3 for one hour at room temperature.[2][10]

  • Ventilation: Always handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[5]

IV. Spill and Exposure Procedures

In the event of a spill or personal exposure, immediate and appropriate action is necessary.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[5]

  • Ventilate: Ensure the area is well-ventilated.[5]

  • Contain: Absorb liquid spills with an inert material such as diatomite or universal binders.[5] For solid spills, carefully sweep up the material to avoid creating dust.

  • Decontaminate: Clean the spill area and any contaminated equipment with alcohol.[5]

  • Dispose: Collect all contaminated materials in a sealed container for proper waste disposal.[5]

Exposure Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[11] Seek medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water.[5][11] Remove contaminated clothing.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[5][11]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[11] Seek immediate medical attention.

V. Disposal Plan

All waste containing this compound Ester must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[12][13]

Waste Segregation and Collection:

  • Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be collected in a designated, labeled hazardous waste container.[14]

  • Liquid Waste: All solutions containing the dye, including the initial rinse of emptied containers, must be collected in a sealed, properly labeled hazardous waste container.[14][15] The first rinse of the empty chemical container must be collected and disposed of as hazardous waste.[14]

  • Container Management: Waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area.[12][14][15]

Never dispose of this compound Ester or its waste down the drain or in the regular trash. [14]

VI. Experimental Workflow & Safety Diagram

Workflow for Safe Handling and Disposal of this compound Ester A 1. Preparation & PPE - Wear gloves, lab coat, eye protection. - Work in a well-ventilated area. B 2. Reagent Handling - Warm vial to room temperature. - Reconstitute in anhydrous DMSO or DMF. A->B C 3. Labeling Reaction - Perform conjugation at pH 8.3. B->C G Exposure Event B->G If exposure occurs D 4. Spill Response - Evacuate, ventilate, contain. - Decontaminate with alcohol. C->D If spill occurs E 5. Waste Collection - Segregate solid and liquid waste. - Use labeled, sealed containers. C->E F 6. Disposal - Store in satellite accumulation area. - Arrange for hazardous waste pickup. E->F H First Aid - Eye: Flush with water for 15 min. - Skin: Wash with soap and water. - Inhalation: Move to fresh air. - Ingestion: Rinse mouth. G->H

Caption: Workflow for safe handling and disposal of this compound Ester.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.